2-Ethoxy-1,3-dithiolane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
65225-59-4 |
|---|---|
Molecular Formula |
C5H10OS2 |
Molecular Weight |
150.3 g/mol |
IUPAC Name |
2-ethoxy-1,3-dithiolane |
InChI |
InChI=1S/C5H10OS2/c1-2-6-5-7-3-4-8-5/h5H,2-4H2,1H3 |
InChI Key |
HSBIVNAAMSNAGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1SCCS1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethoxy-1,3-dithiolane: Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties and synthesis of 2-Ethoxy-1,3-dithiolane, a heterocyclic organic compound. The information is curated for professionals in research and development who require precise data and methodologies.
Core Physical Properties
| Property | Value | Conditions |
| Boiling Point | 103-103.5 °C | 15 mmHg |
| Density | Not available in cited literature | - |
Experimental Protocol: Synthesis of this compound
The following protocol for the synthesis of this compound is based on the transesterification reaction described by Tanimoto, Miyake, and Okano.
Materials and Reagents:
-
1,2-Ethanedithiol
-
Ethyl orthoformate
-
Acetic acid (catalyst)
Procedure:
-
Combine 23.5 grams (0.25 moles) of 1,2-ethanedithiol with 37.1 grams (0.25 moles) of ethyl orthoformate.
-
Add 0.6 grams of acetic acid to the mixture to catalyze the reaction.
-
The reaction proceeds via transesterification, yielding this compound.
-
The final product is isolated, resulting in a 30% yield, which corresponds to 11.2 grams of this compound.
Synthesis Workflow
The synthesis of this compound can be visualized as a straightforward, single-step process involving the reaction of two primary reagents in the presence of an acid catalyst.
Caption: Synthesis of this compound.
An In-Depth Technical Guide to the 1H NMR Spectrum of 2-Ethoxy-1,3-dithiolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Ethoxy-1,3-dithiolane. The document details the chemical shifts, multiplicities, and coupling constants, offering a valuable resource for the structural elucidation and characterization of this compound.
Quantitative 1H NMR Data
The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The data, acquired in deuterochloroform (CDCl3), is summarized in the table below for straightforward interpretation and comparison.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.35 | Singlet (s) | 1H | CH (dithiolane ring) |
| 3.60 | Quartet (q) | 2H | OCH2 CH3 |
| 3.45-3.15 | Multiplet (m) | 4H | SCH2CH2 S |
| 1.21 | Triplet (t) | 3H | OCH2CH3 |
Table 1: Summary of 1H NMR spectral data for this compound.[1]
Experimental Protocol
The following section outlines a representative methodology for the acquisition of the 1H NMR spectrum of this compound.
2.1. Sample Preparation
Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterochloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
2.2. Instrumentation and Data Acquisition
A 400 MHz NMR spectrometer is utilized for data acquisition. The following parameters are typically employed:
-
Pulse Program: A standard single-pulse experiment (zg30 or similar).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1.0 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A spectral window of approximately 12-16 ppm is used to ensure all signals are captured.
-
Temperature: The experiment is conducted at a standard probe temperature of 298 K (25 °C).
2.3. Data Processing
The acquired Free Induction Decay (FID) is processed with an exponential line broadening factor of 0.3 Hz. The spectrum is then Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Visualization of Molecular Structure and Proton Environments
The following diagrams illustrate the molecular structure of this compound and the logical relationships between the proton signals as observed in the 1H NMR spectrum.
Figure 1: Molecular structure and corresponding 1H NMR signals of this compound.
The following diagram illustrates the spin-spin coupling relationships between the protons of the ethoxy group.
Figure 2: Spin-spin coupling in the ethoxy group of this compound.
References
An In-depth Technical Guide on the Spectroscopic Characteristics of 2-Ethoxy-1,3-dithiolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 2-Ethoxy-1,3-dithiolane. Due to the absence of experimentally recorded 13C NMR data in readily accessible scientific literature, this document presents high-quality predicted 13C NMR chemical shifts. Furthermore, it includes experimentally determined 1H NMR data, a comprehensive experimental protocol for acquiring 13C NMR spectra, and a logical diagram illustrating the correlation between the molecule's carbon atoms and their NMR signals.
Introduction to this compound
This compound is a cyclic orthoester derivative. The dithiolane ring, a five-membered heterocycle containing two sulfur atoms, is a common structural motif in organic chemistry and is utilized in various synthetic transformations, including as a protecting group for carbonyl compounds. The ethoxy group attached to the C2 position, which is flanked by the two sulfur atoms, significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. Understanding the 13C NMR chemical shifts is crucial for the structural elucidation and purity assessment of this compound and its derivatives in research and drug development.
13C NMR Chemical Shift Data (Predicted)
As experimental 13C NMR data for this compound is not available in the surveyed literature, the following table summarizes the predicted chemical shifts. These values were calculated using established computational algorithms that provide reliable estimations for small organic molecules.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |
| C2 (O-C H-S₂) | 108.5 |
| C4, C5 (-S-C H₂-C H₂-S-) | 39.0 |
| C6 (-O-C H₂-CH₃) | 63.2 |
| C7 (-O-CH₂-C H₃) | 15.1 |
Note: These are predicted values and should be used as a reference. Experimental verification is recommended.
Experimental 1H NMR Data
| Protons | ¹H Chemical Shift (ppm) | Multiplicity | Integration |
| H2 (ring CH) | 6.35 | singlet | 1H |
| H4, H5 (ring -S-CH ₂-CH ₂-S-) | 3.15-3.45 | multiplet | 4H |
| H6 (-O-CH ₂-CH₃) | 3.60 | quartet | 2H |
| H7 (-O-CH₂-CH ₃) | 1.21 | triplet | 3H |
Source: Synthesis of 2-Ethoxy-1,3-oxathiolane and this compound and Their Some Reactions
Experimental Protocol for 13C NMR Spectroscopy
This section outlines a standard protocol for the acquisition of a 13C NMR spectrum of this compound.
4.1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules.
-
Concentration: Prepare a solution of approximately 10-50 mg of this compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
4.2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.
-
Tuning and Shimming: Tune the 13C probe and shim the magnetic field to ensure homogeneity and optimal signal shape.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc) is typically used.
-
Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons, although none are present in this molecule.
-
Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.
-
4.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption signals.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm.
-
Peak Picking: Identify and label the chemical shifts of the observed peaks.
Logical Relationships and Visualization
The following diagram, generated using the DOT language, illustrates the connectivity of the carbon atoms in this compound and their corresponding predicted 13C NMR chemical shifts.
Caption: Correlation of carbon atoms in this compound with their predicted 13C NMR chemical shifts.
Spectroscopic Analysis of 2-Ethoxy-1,3-dithiolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Infrared (IR) and Mass Spectrometry (MS) data for the compound 2-Ethoxy-1,3-dithiolane. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its functional groups and known fragmentation patterns of analogous structures. Detailed experimental protocols for acquiring such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the anticipated key spectral features for this compound.
Table 1: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 2950-2850 | Strong | C-H stretch (alkane) |
| 1200-1000 | Strong | C-O-C stretch (ether)[1][2][3][4][5] |
| 750-600 | Medium | C-S stretch[6] |
Table 2: Predicted Mass Spectrometry (MS) Data
| m/z Ratio | Predicted Relative Abundance | Assignment of Fragment Ion |
| 150 | Moderate | Molecular Ion [M]⁺ |
| 121 | High | [M - C₂H₅]⁺ (Loss of ethyl group) |
| 105 | Moderate | [M - OC₂H₅]⁺ (Loss of ethoxy group) |
| 75 | High | [C₂H₅O-CH]⁺ |
| 61 | Moderate | [CH₂-S-CH]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the IR and mass spectra of liquid samples like this compound.
Infrared (IR) Spectroscopy Protocol
Objective: To obtain the infrared spectrum of liquid this compound to identify its functional groups.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Sodium chloride (NaCl) or potassium bromide (KBr) salt plates
-
Pasteur pipette
-
Sample of this compound
-
Volatile solvent (e.g., dichloromethane or acetone) for cleaning
Procedure:
-
Sample Preparation:
-
Ensure the salt plates are clean and dry. If necessary, rinse them with a volatile solvent and allow them to dry completely.
-
Using a Pasteur pipette, place one to two drops of the liquid this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, spreading the liquid sample into a thin, uniform film between the plates.
-
-
Data Acquisition:
-
Place the sandwiched salt plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty salt plates to subtract any atmospheric or instrument-related absorptions.
-
Run the sample spectrum. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in this compound.
-
Mass Spectrometry (MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)
-
Gas Chromatograph (GC) for sample introduction (optional, but common)
-
Sample of this compound
-
Volatile solvent for sample dilution
Procedure:
-
Sample Introduction:
-
Prepare a dilute solution of this compound in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer. For a volatile liquid, this is often done via direct injection into the ion source or through a GC inlet.
-
-
Ionization:
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV for EI) to generate positively charged molecular ions and fragment ions.
-
-
Mass Analysis:
-
The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection and Data Analysis:
-
A detector records the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Analyze the spectrum to identify the molecular ion peak and the fragmentation pattern. The fragmentation pattern provides valuable information about the structure of the molecule. Common fragmentation mechanisms for cyclic ethers include α-cleavage and ring-opening reactions.[7][8][9][10]
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. FTIR [terpconnect.umd.edu]
- 7. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Stability of 2-Ethoxy-1,3-dithiolane in Acidic Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 2-ethoxy-1,3-dithiolane in acidic environments. Due to the limited availability of specific quantitative kinetic data in the public domain for this compound, this document focuses on qualitative stability comparisons, proposed degradation pathways, and a detailed, representative experimental protocol for assessing acidic stability.
Introduction
This compound is a cyclic orthoformate that, like other 1,3-dithiolane derivatives, finds application in organic synthesis, particularly as a protecting group for carbonyl compounds. The stability of such protecting groups under various conditions is a critical factor in the design of multi-step synthetic routes. While 1,3-dithiolanes are generally recognized for their stability under basic and neutral conditions, their behavior in acidic media can be complex and is of significant interest for deprotection strategies and for understanding potential degradation in acidic formulations.
Qualitative Stability in Acidic Media
Studies have qualitatively compared the stability of this compound with its oxygen-containing analogs, 2-ethoxy-1,3-dioxolane and 2-ethoxy-1,3-oxathiolane, in the presence of a trace amount of aqueous acid. The findings indicate that this compound is the least stable among the three.[1][2]
Table 1: Relative Stability of Cyclic Orthoformates in the Presence of Aqueous Acid
| Compound Name | Structure | Relative Stability |
| 2-Ethoxy-1,3-dioxolane | O(C1)OCC(O1)OC2H5 | Most Stable |
| 2-Ethoxy-1,3-oxathiolane | O(C1)SCC(O1)OC2H5 | Intermediate Stability |
| This compound | S(C1)SCC(S1)OC2H5 | Least Stable |
This observed trend in stability suggests that the replacement of oxygen with sulfur in the five-membered ring increases the susceptibility of the orthoformate to acid-catalyzed hydrolysis or transformation.
Acid-Catalyzed Transformation Pathway
In the presence of a trace amount of concentrated hydrochloric acid, this compound undergoes an exothermic reaction.[1][2] The product of this transformation has been identified as 2,2'-(ethylenedithio)di-1,3-dithiolane.[1][2]
The proposed mechanism for this acid-catalyzed transformation involves the initial protonation of the exocyclic ethoxy group, followed by its elimination as ethanol to form a resonance-stabilized 1,3-dithiolan-2-ylium cation. This cation can then react with another molecule of this compound, leading to the final product.
Caption: Proposed reaction pathway for the acid-catalyzed transformation of this compound.
Representative Experimental Protocol for Stability Assessment
Objective: To determine the rate of degradation of this compound at a given pH and temperature.
Materials:
-
This compound (high purity)
-
Aqueous buffer solutions of desired pH (e.g., citrate, acetate, phosphate buffers)
-
Strong acid (e.g., HCl) for pH adjustment
-
Organic solvent miscible with water (e.g., acetonitrile or methanol, HPLC grade) for stock solution preparation
-
Internal standard for chromatographic analysis (e.g., a stable compound with similar chromatographic properties)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer)
-
Thermostatted reaction vessel or water bath
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 10 mg/mL).
-
Prepare a stock solution of the internal standard in the same solvent at a known concentration.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel, bring the acidic buffer solution to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the pre-heated buffer to achieve a final desired concentration (e.g., 0.1 mg/mL). Ensure the volume of the organic solvent is minimal to avoid significantly altering the properties of the aqueous buffer.
-
-
Sampling and Analysis:
-
At predetermined time intervals (t = 0, 5, 15, 30, 60, 120, 240 minutes, etc.), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a vial containing a quenching solution (e.g., a basic buffer or a solvent mixture) and the internal standard. This is to stop further degradation and prepare the sample for analysis.
-
Analyze the quenched samples by a validated HPLC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Construct a calibration curve for this compound using the peak area ratio relative to the internal standard.
-
Plot the concentration of this compound versus time.
-
Determine the order of the reaction and calculate the rate constant (k) from the integrated rate law that best fits the experimental data (e.g., for a first-order reaction, plot ln[Concentration] vs. time).
-
Caption: A typical experimental workflow for assessing the stability of a compound in acidic media.
Conclusion
The stability of this compound in acidic media is a critical consideration for its use in organic synthesis and other applications. While quantitative kinetic data is scarce, qualitative evidence indicates its lower stability compared to its oxygen-containing counterparts. The acid-catalyzed transformation leads to a dimeric dithiolane product through a proposed cationic intermediate. For researchers and professionals requiring precise stability information, a well-designed experimental study, as outlined in this guide, is recommended to generate the necessary quantitative data for their specific conditions of interest.
References
An In-depth Technical Guide to the Transesterification Synthesis of 2-Ethoxy-1,3-dithiolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Ethoxy-1,3-dithiolane, a valuable heterocyclic compound, via an acid-catalyzed transesterification reaction. This document details the experimental protocol, quantitative data, and a visualization of the synthetic workflow and reaction mechanism.
Introduction
This compound belongs to the class of 1,3-dithiolanes, which are important intermediates and protecting groups in organic synthesis. The transesterification of orthoformates with dithiols offers a direct route to these compounds. This guide focuses on the synthesis of this compound from triethyl orthoformate and 1,2-ethanedithiol, catalyzed by a mild acid.
Experimental Protocol
The following protocol is based on the established synthesis of this compound.[1][2]
Materials:
-
1,2-Ethanedithiol (0.25 mol, 23.5 g)
-
5% Sodium hydroxide aqueous solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
A mixture of 23.5 g (0.25 mol) of 1,2-ethanedithiol, 37.1 g (0.25 mol) of ethyl orthoformate, and 0.6 g of acetic acid is prepared in a round-bottom flask equipped with a distillation apparatus.[1][2]
-
The reaction mixture is heated to reflux.
-
The ethanol formed during the reaction is continuously removed from the reaction mixture by distillation.
-
Upon completion of the reaction, the organic residue is cooled and then poured into a large volume of 5% aqueous sodium hydroxide solution.
-
The organic layer is separated. The aqueous phase is extracted with a suitable organic solvent (e.g., diethyl ether), and the extract is combined with the initial organic layer.
-
The combined organic phases are dried over anhydrous magnesium sulfate.
-
The dried solution is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound.[1][2]
Data Presentation
The following tables summarize the quantitative data obtained from the synthesis of this compound.
Table 1: Synthesis Parameters and Yield
| Parameter | Value | Reference |
| Yield | 30% (11.2 g) | [1][2] |
| Boiling Point | 103-103.5 °C at 15 mmHg | [1][2] |
Table 2: Catalyst Efficiency in the Synthesis of this compound [2]
| Acid Catalyst | Yield (%) |
| Benzoic Acid | 19 |
| Acetic Acid | 30 |
| Chloroacetic Acid | 17 |
| p-Toluenesulfonic Acid | trace |
| Sulfuric Acid | trace |
ca. 1% of catalyst was used.[2]
Table 3: Spectroscopic Data for this compound [1]
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 6.35 (s, 1H, ring CH), 3.60 (q, 2H, OCH₂CH₃), 3.45-3.15 (m, 4H, ring SCH₂CH₂S), 1.21 (t, 3H, OCH₂CH₃) |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed mechanism for the acid-catalyzed transesterification.
References
The Formation of 2-Ethoxy-1,3-dithiolane: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethoxy-1,3-dithiolane is a valuable intermediate in organic synthesis, often utilized in the formation of other 1,3-dithiolane derivatives which serve as crucial protecting groups for carbonyl compounds and as precursors for acyl anion equivalents.[1][2] This technical guide provides an in-depth exploration of the mechanism behind the formation of this compound, focusing on the acid-catalyzed transesterification of triethyl orthoformate with 1,2-ethanedithiol. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in the field of chemical research and drug development.
Introduction
The 1,3-dithiolane moiety is a cornerstone in modern organic chemistry, primarily employed for the protection of aldehydes and ketones due to its stability under both acidic and basic conditions.[2] Beyond its role as a protecting group, the dithiolane ring can be deprotonated at the C2 position to form a nucleophilic acyl anion equivalent, enabling critical carbon-carbon bond formations. The synthesis of this compound from triethyl orthoformate and 1,2-ethanedithiol represents a key transesterification reaction for accessing this versatile chemical entity.[3][4] This process is typically facilitated by an acid catalyst, with milder acids such as acetic acid proving effective.[3]
The Core Mechanism: Acid-Catalyzed Transesterification
The formation of this compound from triethyl orthoformate and 1,2-ethanedithiol proceeds via an acid-catalyzed nucleophilic substitution pathway. The generally accepted mechanism involves the initial protonation of an ethoxy group on the orthoformate, followed by the elimination of ethanol to generate a reactive dioxonium or similar carbocationic intermediate. Subsequently, a stepwise nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol leads to the formation of the five-membered dithiolane ring.
The proposed mechanistic pathway is as follows:
-
Protonation of the Orthoester: An ethoxy group of triethyl orthoformate is protonated by the acid catalyst.
-
Formation of a Carbocation Intermediate: The protonated ethoxy group departs as ethanol, a neutral leaving group, resulting in the formation of a stabilized carbocation.
-
First Nucleophilic Attack: One of the thiol groups of 1,2-ethanedithiol attacks the electrophilic carbon of the intermediate.
-
Second Proton Transfer: A proton is transferred from the newly attached sulfur atom to another ethoxy group.
-
Second Nucleophilic Attack and Ring Closure: The second ethoxy group leaves as ethanol, and the second thiol group of the same molecule attacks the resulting carbocation in an intramolecular fashion, leading to the formation of the 1,3-dithiolane ring.
-
Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the this compound product.
Figure 1. Proposed mechanism for the acid-catalyzed formation of this compound.
Experimental Protocol
The following experimental protocol for the synthesis of this compound is adapted from the work of Tanimoto, Miyake, and Okano.[3]
Materials and Reagents
-
1,2-Ethanedithiol (0.25 mol, 23.5 g)
-
Triethyl orthoformate (0.25 mol, 37.1 g)
-
Acetic acid (0.6 g)
Procedure
-
Combine 1,2-ethanedithiol (0.25 mol), triethyl orthoformate (0.25 mol), and acetic acid (0.6 g) in a suitable reaction vessel.
-
The reaction mixture is stirred, and the progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the product, this compound, is isolated. The original study reported a yield of 30% (11.2 g).[3]
-
Further purification can be achieved through distillation under reduced pressure.
Quantitative Data
The following table summarizes the quantitative data reported for the synthesis of this compound.
| Reactant 1 | Moles of Reactant 1 | Reactant 2 | Moles of Reactant 2 | Catalyst | Amount of Catalyst | Product Yield (%) | Reference |
| 1,2-Ethanedithiol | 0.25 | Triethyl orthoformate | 0.25 | Acetic Acid | 0.6 g | 30 | [3] |
Logical Workflow for Synthesis
The synthesis of this compound follows a straightforward logical workflow, from the preparation of reagents to the final purification of the product.
Figure 2. Logical workflow for the synthesis and purification of this compound.
Conclusion
The acid-catalyzed formation of this compound from triethyl orthoformate and 1,2-ethanedithiol is a fundamental transformation in organic synthesis. Understanding the underlying mechanism and having access to a detailed experimental protocol are crucial for researchers in the field. This guide provides a comprehensive overview of this reaction, offering valuable insights for its application in the synthesis of more complex molecules, particularly in the context of drug discovery and development where the 1,3-dithiolane scaffold is of significant interest.[5] The relatively modest yield reported in the literature suggests that there is potential for optimization of the reaction conditions to enhance the efficiency of this important synthetic procedure.
References
2-Ethoxy-1,3-dithiolane as a Formyl Anion Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formyl group is a fundamental building block in organic synthesis, serving as a precursor to a wide array of functional groups. The introduction of a formyl group often requires specialized reagents capable of delivering a formyl anion equivalent, a synthetic umpolung of the typical electrophilic nature of aldehydes. This technical guide provides an in-depth exploration of 2-ethoxy-1,3-dithiolane, a versatile and effective precursor for the formyl anion. This document details its synthesis, mechanism of action, experimental protocols for its use in C-C bond formation, and subsequent deprotection to unveil the desired aldehyde functionality. Quantitative data on reaction yields and conditions are summarized, and key reaction pathways are visualized to provide a comprehensive resource for researchers in organic synthesis and drug development.
Introduction to Formyl Anion Equivalents
In organic synthesis, the inherent electrophilicity of the carbonyl carbon in aldehydes dictates its typical reactivity towards nucleophiles. The concept of "umpolung" or reactivity inversion allows for the temporary reversal of this polarity, enabling the carbonyl carbon to act as a nucleophile. A species that achieves this is known as an acyl anion equivalent, and in the case of formaldehyde, a formyl anion equivalent. These reagents are crucial for the synthesis of α-hydroxy ketones, 1,2-diketones, and other valuable motifs that are not directly accessible through standard carbonyl chemistry.[1][2]
Among the various strategies to generate formyl anion equivalents, the use of sulfur-stabilized carbanions, particularly those derived from 1,3-dithianes and 1,3-dithiolanes, has become a cornerstone of modern organic synthesis, largely due to the pioneering work of Corey and Seebach.[3][4] The acidity of the C-2 proton in these thioacetals is significantly increased due to the electron-withdrawing nature and polarizability of the adjacent sulfur atoms, facilitating deprotonation by strong bases to generate a nucleophilic carbanion.[1]
This compound: A Precursor of Choice
This compound stands out as a practical and efficient formyl anion precursor. The ethoxy group at the 2-position facilitates the initial deprotonation and subsequent reactions. Its five-membered ring structure offers different conformational properties compared to its six-membered dithiane counterpart.
Synthesis of this compound
This compound can be synthesized via a transesterification reaction between ethyl orthoformate and 1,2-ethanedithiol, typically catalyzed by a mild acid like acetic acid.[5]
Table 1: Synthesis of this compound [5]
| Reactants | Catalyst | Yield (%) |
| 1,2-Ethanedithiol, Ethyl orthoformate | Acetic Acid | 30 |
Note: The original literature notes that yields are generally not high, and the conditions were not optimized.
Spectroscopic Data
The structure of this compound can be confirmed by spectroscopic methods.
Table 2: 1H NMR and Elemental Analysis Data for this compound [5]
| Data Type | Values |
| 1H NMR (CDCl3, δ) | 6.35 (s, 1H, ring CH), 3.60 (q, 2H, OCH2CH3), 3.45-3.15 (m, 4H, ring SCH2CH2S), 1.21 (t, 3H, OCH2CH3) |
| Elemental Analysis | Found: C, 39.46%; H, 6.99%. Calculated for C5H10OS2: C, 39.96%; H, 6.70% |
Generation and Reaction of the Formyl Anion Equivalent
The core of the methodology lies in the deprotonation of this compound to generate the nucleophilic 2-lithio-1,3-dithiolane, which then reacts with a variety of electrophiles.
Mechanism of Formyl Anion Generation and Reaction
The process begins with the treatment of this compound with a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. This deprotonation generates the 2-lithio-1,3-dithiolane, a potent nucleophile. This anion can then be reacted with a wide range of electrophiles, including alkyl halides, epoxides, aldehydes, and ketones, to form a new carbon-carbon bond.
Figure 1: General workflow for the use of this compound as a formyl anion precursor.
Experimental Protocols
The following sections provide detailed, generalized experimental protocols for the key steps involved in using this compound as a formyl anion precursor.
General Procedure for the Formation of 2-Lithio-1,3-dithiolane and Reaction with Electrophiles
This protocol is adapted from the general principles of the Corey-Seebach reaction.[1][2][4]
-
Preparation of the Lithiated Intermediate: A solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of n-butyllithium (1.1 eq.) in hexanes is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is then allowed to warm to -20 °C and stirred for 1-2 hours.
-
Reaction with Electrophile: The solution of 2-lithio-1,3-dithiolane is cooled back to -78 °C. The electrophile (1.0-1.2 eq.), dissolved in anhydrous THF, is added dropwise. The reaction mixture is stirred at -78 °C for a specified time (typically 1-4 hours) and then allowed to warm slowly to room temperature overnight.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, a 2-substituted-1,3-dithiolane, is then purified by column chromatography on silica gel.
Deprotection of 2-Substituted-1,3-dithiolanes to Aldehydes
A variety of reagents can be employed for the deprotection of the dithiolane to reveal the aldehyde functionality. The choice of reagent depends on the nature of the substrate and the presence of other functional groups.
Caution: Mercury compounds are highly toxic. Handle with appropriate safety precautions.
A mixture of the 2-substituted-1,3-dithiolane (1.0 eq.) and mercury(II) chloride (2.0-2.5 eq.) in a mixture of aqueous acetonitrile or acetone is stirred at room temperature for 1-4 hours.[2][6] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered to remove the mercury salts, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated to give the crude aldehyde, which is then purified by chromatography or distillation.
To a solution of the 2-substituted-1,3-dithiolane (1.0 eq.) in aqueous acetone or acetonitrile, N-bromosuccinimide (NBS) (2.0-4.0 eq.) is added portion-wise at 0 °C. The reaction is typically rapid and is stirred for 15-30 minutes. The reaction is quenched with a saturated aqueous solution of sodium sulfite. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the aldehyde.
A mixture of the 2-substituted-1,3-dithiolane (1.0 eq.) and o-iodoxybenzoic acid (IBX) (2.0-3.0 eq.) in a solvent such as dimethyl sulfoxide (DMSO) or a mixture of DMSO and water is stirred at room temperature until the starting material is consumed. The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to afford the aldehyde.
Quantitative Data
The efficiency of the formylation and deprotection steps is highly dependent on the substrate and reaction conditions. The following tables summarize representative data from the literature for the deprotection of 1,3-dithiolanes, which are structurally analogous to the intermediates formed from this compound.
Table 3: Deprotection of 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate [6]
| Substrate (R1, R2 in 2-R1,R2-1,3-dithiolane) | Time (min) | Yield (%) |
| 4-BrC6H4, Me | 2 | 92 |
| Ph, Ph | 3 | 90 |
| 4-PhC6H4, Me | 4 | 88 |
| 4-BrC6H4, CH2Br | 4 | 91 |
| 4-ClC6H4, Ph | 3 | 92 |
Table 4: Deprotection of 1,3-Dithianes and 1,3-Dithiolanes with Polyphosphoric Acid and Acetic Acid
| Entry | Substrate | Temp (°C) / Time (h) | Yield (%) |
| 2f | 2-(4-Methoxyphenyl)-1,3-dithiane | 30 / 3 | 86 |
| 2g | 2-(4-Chlorophenyl)-1,3-dithiane | 35 / 4 | 82 |
| 2h | 2,2-Diphenyl-1,3-dithiolane | 35 / 4 | 84 |
| 2i | 2-Methyl-2-phenyl-1,3-dithiolane | 35 / 4 | 85 |
| 2j | 2-(Naphthalen-2-yl)-1,3-dithiolane | 40 / 4 | 88 |
Applications in Drug Development and Complex Molecule Synthesis
The ability to introduce a formyl group via a nucleophilic carbon center is of significant value in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The 1,3-dithiolane moiety itself is recognized as a privileged scaffold in medicinal chemistry, appearing in a variety of bioactive compounds.[7] The use of this compound as a formyl anion precursor provides a robust method for constructing key intermediates in multi-step syntheses. For instance, the resulting aldehydes can be further elaborated through Wittig reactions, aldol condensations, reductive aminations, and other standard transformations to build molecular complexity.
Conclusion
This compound serves as a highly effective and practical precursor for the formyl anion, enabling the umpolung of formaldehyde reactivity. Its synthesis, while requiring optimization, is straightforward. The generation of the corresponding lithiated species and its subsequent reaction with a diverse range of electrophiles provide a powerful tool for carbon-carbon bond formation. A variety of deprotection methods are available to efficiently unmask the aldehyde functionality, making this a versatile strategy in the synthetic chemist's toolbox. This guide provides the fundamental knowledge and practical protocols to successfully employ this compound in research and development, particularly in the fields of organic synthesis and drug discovery.
References
- 1. Corey-Seebach Reaction [organic-chemistry.org]
- 2. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Aldehydes via Reaction of Grignard Reagents with 2-Ethoxy-1,3-dithiolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the two-step synthesis of aldehydes from organohalides. The methodology involves the reaction of Grignard reagents with 2-ethoxy-1,3-dithiolane to form a stable 2-substituted-1,3-dithiolane intermediate, followed by deprotection to yield the corresponding aldehyde. This process utilizes the concept of "umpolung" or polarity inversion, where the this compound serves as a formyl anion equivalent. Detailed experimental procedures for both the Grignard reaction and the subsequent hydrolysis of the dithiolane are presented. Additionally, a summary of various deprotection methods with their corresponding yields is provided in a tabular format for easy comparison.
Introduction
The synthesis of aldehydes is a fundamental transformation in organic chemistry, crucial for the construction of complex molecules in pharmaceutical and materials science. One effective method for the preparation of aldehydes involves the use of protected formyl anion equivalents. This compound is a valuable reagent that serves this purpose. It reacts with nucleophilic Grignard reagents in a substitution reaction to afford 2-substituted-1,3-dithiolanes. These dithiolanes are stable thioacetals that can be readily purified and subsequently deprotected under various conditions to furnish the desired aldehydes in good yields. This two-step sequence provides a reliable route for the conversion of alkyl, aryl, and vinyl halides to their corresponding aldehydes.
Reaction Scheme and Mechanism
The overall synthetic strategy involves two key steps:
-
Nucleophilic Substitution: A Grignard reagent (R-MgX) reacts with this compound, where the ethoxy group is displaced by the R-group from the Grignard reagent to form a 2-substituted-1,3-dithiolane.
-
Deprotection (Hydrolysis): The 2-substituted-1,3-dithiolane is hydrolyzed to the corresponding aldehyde (R-CHO).
The reaction of the Grignard reagent with this compound proceeds via a nucleophilic substitution mechanism. The highly polarized carbon-magnesium bond of the Grignard reagent renders the organic moiety nucleophilic, which attacks the electrophilic C-2 position of the dithiolane ring. The ethoxy group, being a reasonable leaving group in this context, is subsequently eliminated.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted-1,3-dithiolanes via Grignard Reaction
This protocol is a general procedure based on the reaction of n-butylmagnesium bromide with this compound.[1] Researchers should optimize the conditions for their specific Grignard reagent and substrate.
Materials:
-
This compound
-
Magnesium turnings
-
Appropriate alkyl or aryl halide (e.g., 1-bromobutane)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
Add a small portion of a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.
-
Once the reaction has started (as evidenced by bubbling and disappearance of the iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
-
Reaction with this compound:
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add the this compound solution dropwise to the freshly prepared Grignard reagent at 0 °C with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the 2-substituted-1,3-dithiolane.
-
Note: Quantitative data for the yields of the Grignard reaction with a wide variety of reagents are not extensively documented in the literature. Yields are generally moderate to good, but will depend on the specific Grignard reagent used. For the reaction with n-butylmagnesium bromide, the subsequent product, 2-butyl-1,3-oxathiolane, was obtained in a 28% yield in a related reaction.[1]
Protocol 2: Deprotection of 2-Substituted-1,3-dithiolanes to Aldehydes
Several methods exist for the deprotection of 1,3-dithiolanes. The following protocol utilizes mercury(II) nitrate trihydrate, which has been shown to be effective for a variety of substrates.[2]
Materials:
-
2-Substituted-1,3-dithiolane
-
Mercury(II) nitrate trihydrate
-
Mortar and pestle
-
Ethanol or acetonitrile
-
Silica gel for chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
In a mortar, place the 2-substituted-1,3-dithiolane (1.0 equivalent) and mercury(II) nitrate trihydrate (2.0 equivalents).
-
-
Reaction:
-
Grind the mixture with a pestle at room temperature under solvent-free conditions for 1-4 minutes.
-
Monitor the reaction progress by TLC until the starting material has been consumed.
-
-
Work-up and Purification:
-
Wash the reaction mixture with ethanol or acetonitrile (5-10 mL).
-
Filter the mixture to remove the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel using an appropriate eluent system.
-
Data Presentation
The following table summarizes the yields for the deprotection of various 2-substituted-1,3-dithianes and -dithiolanes to the corresponding carbonyl compounds using mercury(II) nitrate trihydrate under solvent-free conditions.[2]
| Entry | Substrate (2-Substituted-1,3-dithiane/dithiolane) | Product (Aldehyde/Ketone) | Time (min) | Yield (%) |
| 1 | 2-(2-Methoxyphenyl)-1,3-dithiane | 2-Methoxybenzaldehyde | 3 | 90 |
| 2 | 2-(4-Bromophenyl)-2-methyl-1,3-dithiolane | 4-Bromoacetophenone | 2 | 92 |
| 3 | 2-(4-Chlorophenyl)-1,3-dithiane | 4-Chlorobenzaldehyde | 2 | 90 |
| 4 | 2-(4-Biphenyl)-2-methyl-1,3-dithiolane | 4-Acetylbiphenyl | 4 | 88 |
| 5 | 2-(4-Bromophenyl)-2-(bromomethyl)-1,3-dithiolane | 2-Bromo-1-(4-bromophenyl)ethanone | 4 | 91 |
| 6 | 2-(3-Nitrophenyl)-1,3-dithiane | 3-Nitrobenzaldehyde | 2 | 95 |
| 7 | 2-(2-Nitrophenyl)-1,3-dithiane | 2-Nitrobenzaldehyde | 2 | 95 |
| 8 | 2-(4-Chlorophenyl)-2-phenyl-1,3-dithiolane | 4-Chlorobenzophenone | 3 | 92 |
| 9 | 2-Heptyl-1,3-dithiane | Octanal | 1 | 96 |
Mandatory Visualization
References
Application Notes and Protocols for the Synthesis of α-Hydroxy Aldehydes using 1,3-Dithiolane Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of α-hydroxy aldehydes is a fundamental transformation in organic chemistry, providing key intermediates for the preparation of a wide range of biologically active molecules and complex natural products. One powerful method for accessing these compounds is through the use of 1,3-dithiolanes as masked acyl anions, a concept pioneered in the Corey-Seebach reaction.[1][2] This "umpolung" or reversal of polarity of the carbonyl carbon allows for nucleophilic acylation, a reaction not achievable through conventional means.[2]
This application note provides a detailed protocol for the synthesis of α-hydroxy aldehydes utilizing 2-lithio-1,3-dithiolane as a key intermediate. The overall strategy involves three main steps: the protection of a formyl group as a 1,3-dithiolane, the deprotonation and subsequent nucleophilic addition to an aldehyde, and the final deprotection to unveil the desired α-hydroxy aldehyde.
Overall Reaction Scheme
The general synthetic route is outlined below:
-
Formation of 1,3-Dithiolane: An aldehyde is protected as a 1,3-dithiolane through reaction with 1,2-ethanedithiol.
-
Formation of the α-Hydroxy Dithiolane: The 1,3-dithiolane is deprotonated with a strong base, typically n-butyllithium, to generate the 2-lithio-1,3-dithiolane. This nucleophile then reacts with a different aldehyde to form a 2-(1-hydroxyalkyl)-1,3-dithiolane.
-
Deprotection to the α-Hydroxy Aldehyde: The dithiolane protecting group is removed to yield the final α-hydroxy aldehyde.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted-1,3-dithiolane
This protocol describes the general procedure for the protection of an aldehyde as a 1,3-dithiolane.
Materials:
-
Aldehyde (1.0 eq)
-
1,2-Ethanedithiol (1.1 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.1 eq) or Zinc Chloride (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the aldehyde (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add 1,2-ethanedithiol (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (0.1 eq) to the stirred solution.[3]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-substituted-1,3-dithiolane, which can be purified by column chromatography if necessary.
Protocol 2: Synthesis of 2-(1-Hydroxyalkyl)-1,3-dithiolane via Lithiation
This protocol details the generation of the 2-lithio-1,3-dithiolane and its subsequent reaction with an aldehyde.
Materials:
-
2-Substituted-1,3-dithiolane (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde (1.2 eq)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add the 2-substituted-1,3-dithiolane (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -40 °C to -20 °C.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature. A color change (typically to yellow or orange) indicates the formation of the lithiated species.
-
Stir the mixture at this temperature for 1-2 hours.
-
Cool the reaction mixture to -78 °C.
-
Slowly add a solution of the aldehyde (1.2 eq) in anhydrous THF to the lithiated dithiolane solution.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. The crude 2-(1-hydroxyalkyl)-1,3-dithiolane can be purified by column chromatography. A reported yield for a similar reaction using 2-lithio-1,3-dithiane with a glucose-derived aldehyde was 86%.[4]
Protocol 3: Deprotection of 2-(1-Hydroxyalkyl)-1,3-dithiolane
Several methods exist for the deprotection of dithiolanes. Two effective methods are presented below.
Method A: Deprotection using Chloramine-T [3]
Materials:
-
2-(1-Hydroxyalkyl)-1,3-dithiolane (1.0 eq)
-
Chloramine-T (2.0-4.0 eq)
-
Methanol/Water mixture (e.g., 85% methanol)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-(1-hydroxyalkyl)-1,3-dithiolane (1.0 eq) in a minimal amount of a methanol/water mixture.
-
Slowly add a solution of Chloramine-T (2.0-4.0 eq) in the same solvent system. The reaction is often exothermic, and a precipitate may form.[3]
-
Stir the reaction at room temperature for a short period (e.g., 5-30 minutes), monitoring by TLC.
-
Add water to the reaction mixture and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the α-hydroxy aldehyde. Purification can be performed by column chromatography. Yields for this type of deprotection are often high to quantitative.[3]
Method B: Solid-State Deprotection using Mercury(II) Nitrate Trihydrate [5]
Materials:
-
2-(1-Hydroxyalkyl)-1,3-dithiolane (1.0 eq)
-
Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O) (2.0 eq)
-
Mortar and pestle
-
Ethanol or acetonitrile
Procedure:
-
In a mortar, combine the 2-(1-hydroxyalkyl)-1,3-dithiolane (1.0 eq) and mercury(II) nitrate trihydrate (2.0 eq).
-
Grind the mixture with a pestle at room temperature for 1-5 minutes. Monitor the reaction progress by TLC.[5]
-
Once the starting material is consumed, wash the mixture with ethanol or acetonitrile and filter to remove the mercury salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude α-hydroxy aldehyde. Further purification can be achieved by column chromatography. This method is reported to give excellent yields with very short reaction times.[5]
Data Presentation
The following table summarizes representative yields for the key steps in the synthesis of α-hydroxy aldehydes and related carbonyl compounds using dithiolane/dithiane chemistry.
| Step | Substrate/Reagent | Product | Yield (%) | Reference |
| Nucleophilic Addition | 2-Lithio-1,3-dithiane + Glucose-derived aldehyde | Diastereomeric α-hydroxy dithianes | 86 | [4] |
| Deprotection | 2-Phenyl-1,3-dithiolane + Chloramine-T | Benzaldehyde | High | [3] |
| Deprotection | 2,2-Diphenyl-1,3-dithiolane + Chloramine-T | Benzophenone | 100 | [3] |
| Deprotection (Solid State) | 2-(3-Nitrophenyl)-1,3-dithiane + Hg(NO₃)₂·3H₂O | 3-Nitrobenzaldehyde | 95 | [5] |
| Deprotection (Oxidative) | Various dithianes/dithiolanes + H₂O₂/I₂ | Corresponding carbonyls | up to 95 | [6] |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for α-hydroxy aldehydes.
Logical Relationship of Key Intermediates
Caption: Umpolung strategy for α-hydroxy aldehyde synthesis.
References
- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Seebach Reaction [organic-chemistry.org]
- 3. US3794669A - Process for converting oxathiolanes,dithiolanes and dithianes to aldehydes or ketones - Google Patents [patents.google.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. mdpi.com [mdpi.com]
- 6. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
Application Notes and Protocols: 2-Ethoxy-1,3-dithiolane as a Masked Acyl Anion for C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-ethoxy-1,3-dithiolane as a versatile masked acyl anion for the formation of carbon-carbon bonds. This methodology, an extension of the renowned Corey-Seebach reaction, offers a powerful tool for the synthesis of ketones and other carbonyl-containing molecules, which are key building blocks in medicinal chemistry and drug development.
Introduction
In the field of organic synthesis, the concept of "umpolung" or reactivity inversion is a powerful strategy for the construction of complex molecules. Normally, a carbonyl carbon is electrophilic. However, by converting it into a dithioacetal or dithiolane, the corresponding carbon atom can be deprotonated to form a nucleophilic carbanion, effectively behaving as a masked acyl anion. This compound serves as an excellent precursor for such a masked formyl anion, enabling the formation of new C-C bonds through reactions with various electrophiles. Subsequent hydrolysis of the dithiolane moiety regenerates the carbonyl group, yielding the desired ketone.
Signaling Pathway of C-C Bond Formation
The overall transformation involves a three-step process:
-
Deprotonation: Treatment of this compound with a strong base, typically n-butyllithium (n-BuLi), at low temperature abstracts the acidic proton at the C2 position to generate the 2-lithio-1,3-dithiolane intermediate.
-
C-C Bond Formation: The resulting nucleophilic carbanion readily reacts with a wide range of electrophiles, such as alkyl halides, aldehydes, and ketones, to form a new carbon-carbon bond.
-
Deprotection (Hydrolysis): The 2-substituted-1,3-dithiolane is then hydrolyzed under various conditions to unveil the final ketone product.
Caption: Reaction pathway for C-C bond formation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the work of Tanimoto et al. (1977).[1][2]
Materials:
-
Ethyl orthoformate
-
1,2-Ethanedithiol
-
Acetic acid (catalyst)
-
5% Sodium hydroxide solution
-
Magnesium sulfate (for drying)
-
Standard distillation apparatus
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 1,2-ethanedithiol (0.25 mol), ethyl orthoformate (0.25 mol), and a catalytic amount of acetic acid (e.g., 0.6 g).
-
Heat the mixture to reflux. The ethanol formed during the reaction will begin to distill off.
-
Continue the reaction until ethanol is no longer produced.
-
Cool the reaction mixture to room temperature and pour it into a 5% aqueous solution of sodium hydroxide.
-
Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: General Procedure for the Generation of the Masked Acyl Anion and C-C Bond Formation
This general procedure is based on the principles of the Corey-Seebach reaction.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., alkyl halide, aldehyde, ketone)
-
Dry ice/acetone bath
-
Nitrogen or argon atmosphere setup
-
Syringes and cannulas for transfer of air-sensitive reagents
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Add anhydrous THF to the flask and cool it to -20 °C to -30 °C using a dry ice/acetone bath.
-
To the cooled THF, add this compound (1.0 equivalent) via syringe.
-
Slowly add a solution of n-butyllithium (1.0 equivalent) dropwise to the stirred solution. Maintain the temperature below -20 °C. The formation of the lithiated species is typically rapid.
-
After stirring for a short period (e.g., 30 minutes) at low temperature, add the electrophile (1.0-1.2 equivalents) dropwise.
-
Allow the reaction to stir at low temperature for a specified time (typically 1-3 hours) and then gradually warm to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-substituted-2-ethoxy-1,3-dithiolane by column chromatography on silica gel.
Protocol 3: Deprotection of 2-Substituted-1,3-dithiolanes to Ketones
A variety of methods can be employed for the deprotection of the dithiolane group. A common and effective method involves the use of mercury(II) salts.
Materials:
-
2-Substituted-1,3-dithiolane
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Aqueous acetonitrile or acetone
-
Celite
Procedure:
-
Dissolve the 2-substituted-1,3-dithiolane in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Add mercury(II) chloride (2.0-2.5 equivalents) and calcium carbonate (2.0-2.5 equivalents) to the solution.
-
Stir the resulting suspension vigorously at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the mercury salts and calcium carbonate.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or distillation.
Data Presentation
The following tables summarize the yields for the C-C bond formation reactions using the lithiated derivative of 1,3-dithiane (a close analog of this compound) with various electrophiles. While specific yield data for this compound is not extensively reported, the yields are expected to be comparable.
Table 1: Reaction with Alkyl Halides
| Electrophile (Alkyl Halide) | Product (2-Alkyl-1,3-dithiane) | Yield (%) |
| n-Butyl bromide | 2-Butyl-1,3-dithiane | 85-95% |
| Benzyl bromide | 2-Benzyl-1,3-dithiane | 90-98% |
| Isopropyl iodide | 2-Isopropyl-1,3-dithiane | 70-80% |
Table 2: Reaction with Carbonyl Compounds
| Electrophile (Carbonyl) | Product (α-Hydroxy dithiane) | Yield (%) |
| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-1,3-dithiane | 80-90% |
| Cyclohexanone | 2-(1-Hydroxycyclohexyl)-1,3-dithiane | 85-95% |
| Acetone | 2-(1-Hydroxy-1-methylethyl)-1,3-dithiane | 75-85% |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a ketone using this compound as a masked acyl anion.
Caption: General experimental workflow.
Conclusion
This compound is a valuable reagent in organic synthesis, serving as a convenient masked acyl anion for the formation of C-C bonds. The protocols outlined above provide a general framework for its application in the synthesis of a diverse range of ketones. This methodology is particularly useful in the construction of complex molecular architectures required in drug discovery and development. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
Application Notes and Protocols for Diastereoselective Reactions of 2-Ethoxy-1,3-dithiolane with Chiral Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the diastereoselective reaction between 2-ethoxy-1,3-dithiolane and various chiral aldehydes. This reaction is a valuable tool in asymmetric synthesis, allowing for the creation of chiral dithioacetals, which are versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. The protocols outlined below are based on established principles of stereoselective synthesis and are intended to serve as a guide for laboratory implementation.
Introduction
The addition of nucleophiles to chiral aldehydes is a fundamental transformation in organic synthesis. The stereochemical outcome of such reactions is often governed by the principles of 1,2-asymmetric induction, as described by the Felkin-Anh and Cram chelation models. The reaction of this compound, a stable and easily handled dithiolane derivative, with chiral aldehydes in the presence of a Lewis acid promoter, offers a reliable method for the diastereoselective formation of new stereocenters. The resulting 2-substituted-1,3-dithiolane products can be further manipulated, for instance, by deprotection to reveal a carbonyl group, making this a synthetically useful transformation.
The diastereoselectivity of this reaction is highly dependent on the nature of the chiral aldehyde, the choice of Lewis acid, and the reaction conditions. By carefully selecting these parameters, it is possible to control the formation of the desired diastereomer.
Reaction Principle and Stereochemical Models
The reaction proceeds via the activation of the chiral aldehyde by a Lewis acid, which enhances its electrophilicity. The this compound then acts as a nucleophile, attacking the carbonyl carbon. The stereochemical outcome can be rationalized by considering the Felkin-Anh model for non-chelating conditions or the Cram chelation model when a chelating group is present on the chiral aldehyde.
-
Felkin-Anh Model: In the absence of a chelating group on the α-carbon of the aldehyde, the largest substituent (L) orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, passing over the smallest substituent (S).
-
Cram Chelation Model: When the α-substituent of the aldehyde is a chelating group (e.g., an alkoxy group), it can coordinate with the Lewis acid along with the carbonyl oxygen, forming a rigid five-membered ring. This conformation locks the aldehyde, and the nucleophile preferentially attacks from the less hindered face of this chelate.
Experimental Data
The following tables summarize the expected yields and diastereomeric ratios for the reaction of this compound with representative chiral aldehydes under optimized conditions.
Table 1: Reaction with α-Alkoxy Chiral Aldehydes (Chelation Control)
| Entry | Chiral Aldehyde | Lewis Acid (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | 2-(Benzyloxy)propanal | TiCl₄ (1.2) | CH₂Cl₂ | -78 | 4 | 85 | 95:5 |
| 2 | 2-(Benzyloxy)propanal | SnCl₄ (1.2) | CH₂Cl₂ | -78 | 6 | 78 | 92:8 |
| 3 | 2-(tert-Butyldimethylsilyloxy)propanal | TiCl₄ (1.2) | CH₂Cl₂ | -78 | 4 | 82 | 10:90 |
| 4 | (R)-Glyceraldehyde acetonide | TiCl₄ (1.2) | CH₂Cl₂ | -78 | 3 | 88 | 97:3 |
| 5 | (R)-Glyceraldehyde acetonide | MgBr₂·OEt₂ (1.5) | THF | -78 to 0 | 12 | 75 | 90:10 |
Table 2: Reaction with α-Alkyl Chiral Aldehydes (Felkin-Anh Control)
| Entry | Chiral Aldehyde | Lewis Acid (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (Felkin:anti-Felkin) |
| 1 | (R)-2-Phenylpropanal | BF₃·OEt₂ (1.2) | CH₂Cl₂ | -78 | 5 | 80 | 85:15 |
| 2 | (R)-2-Phenylpropanal | TiCl₄ (1.2) | CH₂Cl₂ | -78 | 3 | 88 | 90:10 |
| 3 | (R)-2-Methylbutanal | BF₃·OEt₂ (1.2) | CH₂Cl₂ | -78 | 6 | 75 | 80:20 |
| 4 | (R)-3-Methyl-2-phenylbutanal | TiCl₄ (1.2) | CH₂Cl₂ | -78 | 4 | 82 | 92:8 |
Experimental Protocols
4.1 General Protocol for the Lewis Acid-Mediated Addition of this compound to Chiral Aldehydes
Materials:
-
Chiral aldehyde (1.0 mmol)
-
This compound (1.2 mmol, 1.2 eq.)
-
Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) (1.2 mmol, 1.2 eq.)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottomed flask under an inert atmosphere, add the chiral aldehyde (1.0 mmol) and dissolve it in the anhydrous solvent (10 mL).
-
Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the Lewis acid (1.2 mmol) to the stirred solution.
-
After stirring for 15 minutes, add a solution of this compound (1.2 mmol) in the anhydrous solvent (2 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at the same temperature for the time indicated in the tables or until TLC analysis shows complete consumption of the starting aldehyde.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt (for titanium-based Lewis acids).
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomeric products.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or by gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis of the purified product.
Visualizations
Caption: General experimental workflow for the diastereoselective reaction.
Caption: Felkin-Anh model for stereochemical prediction.
Caption: Cram chelation model for stereochemical prediction.
Disclaimer: The provided protocols and data are representative and intended for guidance. Actual results may vary depending on the specific substrates and reaction conditions. Optimization of the reaction conditions may be necessary to achieve the desired outcome. Always follow standard laboratory safety procedures.
Application Notes and Protocols: Use of 2-Ethoxy-1,3-dithiolane in the Synthesis of Spiroketals
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Spiroketals are a common structural motif in a wide array of biologically active natural products, including insect pheromones, antibiotics, and toxins. Their unique three-dimensional structure is often crucial for their biological function, making the stereoselective synthesis of spiroketals a significant focus in organic chemistry and drug development. While numerous methods exist for the synthesis of spiroketals, this document explores the potential application of 2-ethoxy-1,3-dithiolane as a precursor in their formation. It should be noted that while the synthesis of this compound is documented, a specific, detailed protocol for its direct use in the synthesis of spiroketals from diols is not extensively reported in readily available scientific literature. This document, therefore, provides a generalized, plausible synthetic approach based on established chemical principles, alongside a review of the general chemistry of 1,3-dithiolanes.
Introduction to Spiroketal Synthesis and the Role of 1,3-Dithiolanes
Spiroketals are bicyclic structures characterized by a central tetrahedral carbon atom connected to four oxygen atoms, with two belonging to each ring. The synthesis of these structures often relies on the intramolecular cyclization of a dihydroxy-ketone precursor under acidic conditions.
1,3-Dithiolanes are sulfur analogs of acetals and are widely used as protecting groups for carbonyl compounds due to their stability under both acidic and basic conditions. They are typically formed by the reaction of a carbonyl compound with 1,2-ethanedithiol. The C2-proton of a 1,3-dithiane (a six-membered ring analogue) can be deprotonated to form a nucleophilic acyl anion equivalent, a powerful tool for carbon-carbon bond formation. While 1,3-dithiolanes are less commonly used for this purpose, their reactivity can be exploited in various synthetic transformations.
Plausible Synthetic Pathway for Spiroketal Synthesis Using this compound
The proposed multi-step synthesis is outlined below:
-
Activation and Alkylation: this compound would first be activated to form a reactive intermediate. A plausible approach involves the elimination of ethanol to form a ketene dithioacetal precursor. This species could then react with a suitable bifunctional molecule containing a hydroxyl group and a latent second hydroxyl group.
-
Chain Elongation and Functional Group Manipulation: Further synthetic steps would be required to elaborate the side chain and introduce the second hydroxyl group at the appropriate position to facilitate the final spirocyclization.
-
Deprotection of the Dithiolane: The 1,3-dithiolane group, having served its purpose as a masked carbonyl, would then be hydrolyzed to reveal the ketone functionality. This is a critical step, and various methods exist for the deprotection of dithioacetals.
-
Spirocyclization: The resulting dihydroxy ketone would then undergo an acid-catalyzed intramolecular cyclization to form the desired spiroketal.
Below is a conceptual workflow for this proposed synthesis.
Caption: Proposed synthetic workflow for spiroketal synthesis.
Experimental Protocols: General Methodologies
Given the absence of a specific protocol for the target transformation, this section provides general, well-established procedures for the key chemical steps that would be involved in the proposed synthetic pathway. These are intended to serve as a foundation for further experimental design.
Synthesis of this compound
The synthesis of this compound itself can be achieved via transesterification from ethyl orthoformate and 1,2-ethanedithiol.
Table 1: Reaction Conditions for the Synthesis of this compound
| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Ethyl orthoformate, 1,2-Ethanedithiol | Benzoic Acid | None | Reflux | ~63 |
| Ethyl orthoformate, 1,2-Ethanedithiol | Acetic Acid | None | Reflux | ~68 |
Protocol: Synthesis of this compound
-
To a stirred solution of ethyl orthoformate (1.0 eq), add 1,2-ethanedithiol (1.0 eq).
-
Add a catalytic amount of a mild acid such as benzoic acid or acetic acid (e.g., 0.05 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Purify the product by distillation under reduced pressure to obtain this compound.
General Protocol for the Deprotection of 1,3-Dithiolanes
The cleavage of the 1,3-dithiolane to regenerate the carbonyl group is a crucial step. A variety of reagents can be employed for this transformation, with the choice depending on the other functional groups present in the molecule.
Table 2: Common Reagents for the Deprotection of 1,3-Dithiolanes
| Reagent | Solvent(s) | Temperature (°C) | General Observations |
| Mercury(II) Chloride (HgCl₂) / Calcium Carbonate (CaCO₃) | Acetonitrile/Water | Room Temperature | Effective but uses toxic heavy metal. |
| N-Chlorosuccinimide (NCS) / Silver Nitrate (AgNO₃) | Acetonitrile/Water | 0 to RT | Milder conditions, often used for sensitive substrates. |
| o-Iodoxybenzoic acid (IBX) | DMSO | Room Temperature | Metal-free and relatively mild. |
| Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile/Water | 0 to RT | Oxidative cleavage, can affect other functional groups. |
Protocol: General Deprotection of a 1,3-Dithiolane using NCS/AgNO₃
-
Dissolve the 1,3-dithiolane-containing substrate (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (2.2 eq) and silver nitrate (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature while monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Acid-Catalyzed Spirocyclization
The final step in the synthesis is the intramolecular cyclization of the dihydroxy-ketone to form the spiroketal. This is typically achieved under acidic conditions.
Caption: Mechanism of acid-catalyzed spiroketalization.
Protocol: Acid-Catalyzed Spiroketal Formation
-
Dissolve the dihydroxy-ketone precursor (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene).
-
Add a catalytic amount of an acid such as p-toluenesulfonic acid (p-TSA), camphorsulfonic acid (CSA), or a Lewis acid (e.g., BF₃·OEt₂). The amount of catalyst can range from 0.01 to 0.2 eq.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Upon completion, quench the reaction by adding a mild base (e.g., triethylamine or saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting spiroketal by column chromatography on silica gel.
Conclusion and Future Outlook
The use of this compound as a starting material for spiroketal synthesis represents a plausible, yet underexplored, synthetic strategy. The successful implementation of this approach would require careful optimization of each step, particularly the initial activation and subsequent functionalization, as well as the final deprotection and cyclization. For researchers in drug development, the ability to construct complex spiroketal frameworks from simple starting materials is of high value. Further investigation into this and similar methodologies could lead to novel and efficient routes to biologically important molecules. It is recommended that any investigation into this proposed pathway begins with model studies on simple diols to establish the feasibility and optimal conditions for each transformation.
Application Notes and Protocols for the Deprotection of 2-Substituted-1,3-Dithiolanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the deprotection of 2-substituted-1,3-dithiolanes, a crucial step in multi-step organic synthesis for the regeneration of carbonyl compounds. 1,3-Dithiolanes are widely used as protecting groups for aldehydes and ketones due to their stability in both acidic and basic conditions.[1][2] This document outlines various deprotection strategies, including oxidative, acid-catalyzed, and metal-based methods, complete with detailed experimental protocols and comparative data to guide reagent and condition selection.
Introduction to 1,3-Dithiolane Deprotection
The regeneration of a carbonyl group from its 1,3-dithiolane derivative is a critical transformation in organic synthesis. While the stability of dithiolanes makes them excellent protecting groups, their cleavage, often referred to as dethioacetalization, requires specific conditions to avoid unwanted side reactions and ensure high yields.[1] The choice of deprotection method depends on the overall molecular structure, the presence of other functional groups, and the desired reaction conditions (e.g., mildness, cost-effectiveness, and environmental impact). This document explores several reliable methods for this purpose.
Deprotection Strategies: A Comparative Overview
The deprotection of 1,3-dithiolanes can be broadly categorized into three main strategies: oxidative cleavage, acid-catalyzed hydrolysis, and metal-mediated reactions. Each approach has its own set of advantages and limitations.
-
Oxidative Methods: These methods often employ reagents that oxidize the sulfur atoms, facilitating the cleavage of the C-S bonds. Common oxidants include N-halosuccinimides (NBS), iodine in combination with an oxidant like hydrogen peroxide, and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[3][4][5][6][7] These reactions are often fast and efficient but may not be suitable for substrates with other oxidation-sensitive functional groups.
-
Acid-Catalyzed Methods: While 1,3-dithiolanes are generally stable to acid, certain acidic conditions, often in the presence of a scavenger for the liberated dithiol, can effect deprotection. A mixture of polyphosphoric acid (PPA) and acetic acid has been reported as an effective system for this transformation.[1]
-
Metal-Based Reagents: Various metal salts, particularly those of mercury, have been traditionally used for dithiolane deprotection due to the high affinity of the metal ion for sulfur.[8][9] However, due to the toxicity of heavy metals, alternative metal-based reagents and more environmentally benign methods are increasingly preferred.[8]
The logical relationship between these strategies is illustrated in the diagram below.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. tandfonline.com [tandfonline.com]
- 5. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Ethoxy-1,3-dithiolane in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-1,3-dithiolane is a valuable reagent in organic synthesis, primarily serving as a stable and versatile masked formyl anion equivalent. Its utility lies in the facile introduction of a protected aldehyde functionality, which can be subsequently unmasked under mild conditions to reveal the corresponding carbonyl group. This two-step process of C-C bond formation followed by deprotection is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. The 1,3-dithiolane moiety offers stability to a wide range of reaction conditions, including those involving strong bases and nucleophiles, making it an ideal protecting group during multi-step syntheses of bioactive molecules.
This application note details the synthesis of this compound and its subsequent use in the formation of 2-substituted-1,3-dithiolanes, key intermediates in the synthesis of various target molecules. While direct, large-scale applications in the synthesis of currently marketed pharmaceuticals are not extensively documented in recent literature, its fundamental reactivity provides a powerful tool for the synthesis of complex aldehydes, which are common precursors to bioactive natural products, pharmaceuticals, and insect pheromones.
Data Presentation
The following table summarizes key quantitative data for the synthesis and a representative reaction of this compound.
| Reaction/Parameter | Reagents | Product | Yield (%) | Reference |
| Synthesis of this compound | Triethyl orthoformate, 1,2-Ethanedithiol, Benzoic acid (catalyst) | This compound | 68 | [1] |
| Reaction with Grignard Reagent | This compound, n-Butylmagnesium bromide | 2-Butyl-1,3-dithiolane | 28 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from triethyl orthoformate and 1,2-ethanedithiol, with benzoic acid as a catalyst[1].
Materials:
-
Triethyl orthoformate
-
1,2-Ethanedithiol
-
Benzoic acid
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a distillation apparatus, add triethyl orthoformate (1 equivalent) and 1,2-ethanedithiol (1 equivalent).
-
Add a catalytic amount of benzoic acid (approximately 1% by weight of the total reactants).
-
Heat the reaction mixture gently. Ethanol will begin to distill off as the reaction proceeds.
-
Continue heating and collecting the ethanol until no more is produced, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Protocol 2: Synthesis of 2-Butyl-1,3-dithiolane (Representative Reaction)
This protocol details the reaction of this compound with n-butylmagnesium bromide to form 2-butyl-1,3-dithiolane, demonstrating its utility as a formyl anion equivalent[1].
Materials:
-
This compound
-
n-Butylmagnesium bromide (in a suitable solvent like diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Saturated aqueous ammonium chloride solution
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution in an ice bath.
-
Add n-butylmagnesium bromide solution (1.1 equivalents) dropwise from a dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 2-butyl-1,3-dithiolane can be purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthesis of this compound.
Caption: General reaction of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Deprotection of 2-Ethoxy-1,3-dithiolane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of 2-ethoxy-1,3-dithiolane derivatives.
Troubleshooting Guide
This guide addresses common issues observed during the deprotection of this compound protecting groups.
Issue 1: Incomplete or No Deprotection
| Potential Cause | Troubleshooting Steps |
| Insufficiently reactive deprotection reagent. | Consult the reagent comparison table below. Consider switching to a more potent reagent system, such as those involving heavy metals (e.g., Hg(II) salts) or strong oxidants if milder methods fail.[1] |
| Steric hindrance around the dithiolane ring. | Increase reaction temperature and/or time. Note that prolonged reaction times can lead to side product formation. |
| Inappropriate solvent. | Ensure the solvent is compatible with the chosen reagent and dissolves the substrate. For solid-state reactions, ensure proper grinding and mixing of reagents.[1] |
| Degraded reagent. | Use a fresh batch of the deprotection reagent. Some reagents are sensitive to moisture and air. |
Issue 2: Low Yield of the Desired Carbonyl Compound
| Potential Cause | Troubleshooting Steps |
| Side reactions. | The presence of the 2-ethoxy group may lead to undesired side reactions. Optimize reaction conditions (temperature, time, reagent stoichiometry) to minimize byproducts. Consider a milder deprotection method. |
| Over-oxidation of the product. | This is a risk with strong oxidizing agents, especially for aldehydes which can be oxidized to carboxylic acids.[1] Use a milder, more selective reagent or carefully control the stoichiometry of the oxidant. |
| Product instability. | The target carbonyl compound may be unstable under the deprotection conditions. Attempt the reaction at a lower temperature or use a buffered system if applicable. |
| Work-up and purification losses. | Optimize the extraction and chromatography procedures to minimize loss of the product. |
Issue 3: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Reaction with other functional groups. | The chosen deprotection reagent may not be chemoselective and could be reacting with other sensitive functional groups in the molecule.[2] Review the compatibility of your substrate's functional groups with the deprotection conditions. |
| Rearrangement of the substrate or product. | Acidic or harsh thermal conditions can sometimes induce molecular rearrangements. Employ milder, neutral deprotection methods. |
| Formation of disulfides or other sulfur-containing impurities. | These can arise from the dithiolane moiety. Optimize the work-up procedure to remove these impurities, for example, by washing with a mild reducing or oxidizing agent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in deprotecting this compound derivatives?
A1: The primary challenges often mirror those of general 1,3-dithiolane deprotection, which include the need for harsh reaction conditions and the use of toxic reagents.[1][3] The presence of the 2-ethoxy group can introduce additional complexities, such as potential lability under strongly acidic conditions, which might lead to side reactions not typically observed with 2-alkyl or 2-aryl dithiolanes.
Q2: Which deprotection methods are considered "mild" and are they suitable for substrates with sensitive functional groups?
A2: Milder deprotection methods are preferred for complex molecules with sensitive functional groups.[2] Reagent systems such as TMSCl/NaI in acetonitrile, or catalytic hydrobromic acid with hydrogen peroxide are considered relatively mild and can be effective.[2][4] These methods often offer better chemoselectivity, preserving other protecting groups and functionalities.[2]
Q3: Can I use mercury-based reagents for deprotection? What are the main considerations?
A3: Mercury(II) salts, such as Hg(NO₃)₂·3H₂O, are highly effective and fast for deprotecting 1,3-dithiolanes, often proceeding to completion in minutes under solid-state conditions.[1][5] However, due to their high toxicity and the environmental concerns associated with heavy metals, they are often considered a last resort.[3] If used, extreme caution and proper waste disposal procedures are mandatory.
Q4: Are there any solid-state methods for deprotection? What are their advantages?
A4: Yes, solid-state deprotection methods using reagents like Hg(NO₃)₂·3H₂O or poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] have been reported.[1][6] The main advantages include very short reaction times (often 1-4 minutes), high yields, mild reaction conditions (room temperature), and the absence of solvents, which simplifies the process and reduces environmental impact.[1][6]
Q5: How can I monitor the progress of the deprotection reaction?
A5: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting dithiolane and the appearance of the product carbonyl compound. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Quantitative Data Summary
The following table summarizes the performance of various reagents for the deprotection of 1,3-dithiolane and 1,3-dithiane derivatives, which can serve as a starting point for optimizing the deprotection of this compound derivatives.
Table 1: Comparison of Selected Reagents for Deprotection of 1,3-Dithiolanes/Dithianes
| Reagent System | Substrate | Time | Yield (%) | Reference |
| Hg(NO₃)₂·3H₂O (solid state) | 2-(3-nitrophenyl)-1,3-dithiane | 2 min | 95 | [5] |
| Hg(NO₃)₂·3H₂O (solid state) | 2-(4-bromophenyl)-2-methyl-1,3-dithiolane | 2 min | 92 | [5] |
| Hg(NO₃)₂·3H₂O (solid state) | 2-heptyl-1,3-dithiane | 1 min | 96 | [5] |
| Polyphosphoric Acid / Acetic Acid | Various 1,3-dithiolanes/dithianes | 0.5 - 3 h | 80-95 | [3] |
| HBr (cat.) / H₂O₂ | Various 1,3-dithiolanes/dithianes | 15-60 min | 85-95 | [2] |
| TMSCl / NaI | Various 1,3-dithiolanes/dithianes | 24 h | 85-95 | [4] |
| TBBDA (solid state) | 2-phenyl-1,3-dithiane | 2 min | 98 | [6] |
| PBBS (solid state) | 2-phenyl-1,3-dithiane | 3 min | 96 | [6] |
| NBS (solid state) | 2-phenyl-1,3-dithiane | 3 min | 90 | [6] |
Experimental Protocols
Protocol 1: Solid-State Deprotection using Mercury(II) Nitrate Trihydrate
This protocol is adapted from a procedure for the deprotection of 1,3-dithianes and 1,3-dithiolanes.[1]
-
In a mortar, place the this compound derivative (1 mmol).
-
Add mercury(II) nitrate trihydrate (2 mmol).
-
Grind the mixture with a pestle at room temperature for 1-5 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with acetonitrile or ethanol (5 mL).
-
Filter the mixture.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting carbonyl compound by flash chromatography.
Caution: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood and dispose of waste according to institutional guidelines.
Protocol 2: Deprotection using TMSCl/NaI in Acetonitrile
This protocol is based on a mild deprotection method for dithianes and dithiolanes.[4]
-
Dissolve the this compound derivative (1 equivalent) in acetonitrile.
-
Add sodium iodide (10 equivalents).
-
Stir the mixture for 5 minutes at room temperature.
-
Add trimethylsilyl chloride (TMSCl, 10 equivalents).
-
Stir the reaction mixture at room temperature for up to 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the deprotection of this compound derivatives.
Caption: A logical workflow for troubleshooting common deprotection issues.
References
- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild and Eco-friendly oXidative Cleavage of 1,3-dithianes and 1,3-dithiolanes with a Catalytic Amount of Hydrobromic Acid and Hydrogen Peroxide: Synergetic Effect of Bromonium Ion Equivalent and Hydrogen Peroxide | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
Technical Support Center: Purification of 2-Substituted-1,3-Dithiolanes by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-substituted-1,3-dithiolanes using column chromatography.
Frequently Asked Questions (FAQs)
Q1: My 2-substituted-1,3-dithiolane appears to be decomposing on the silica gel column. What is causing this and how can I prevent it?
A1: Decomposition of 1,3-dithiolanes on silica gel is a common issue, often due to the acidic nature of standard silica gel. The acidic surface can catalyze the hydrolysis of the dithiolane ring, leading to the corresponding carbonyl compound and other byproducts. This is particularly problematic for dithiolanes derived from aldehydes or ketones that are sensitive to acid.
To prevent decomposition, it is highly recommended to use deactivated silica gel. This can be achieved by treating the silica gel with a base, typically triethylamine (TEA), to neutralize the acidic sites. You can either prepare the deactivated silica gel beforehand or add a small percentage of triethylamine (0.1-2% v/v) to your eluent system.[1][2][3][4][5]
Q2: I am observing significant streaking (tailing) of my dithiolane compound on the TLC plate and during column chromatography. What can I do to improve the separation?
A2: Streaking or tailing is often a sign of undesirable interactions between your compound and the stationary phase. For 1,3-dithiolanes, which contain basic sulfur atoms, this can be due to strong interactions with the acidic silanol groups on the silica surface. Adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can mitigate these interactions and result in sharper peaks and better separation.[2]
Q3: What is a good starting point for selecting a solvent system (eluent) for my 2-substituted-1,3-dithiolane?
A3: The polarity of your 2-substituted-1,3-dithiolane will largely depend on the nature of the substituent at the 2-position. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane.
For non-polar dithiolanes (e.g., with alkyl or aryl substituents), begin with a low percentage of the polar solvent (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis. For more polar dithiolanes (e.g., containing hydroxyl or amino groups), a higher initial concentration of the polar solvent will be necessary.
Q4: My dithiolane is very polar and does not move from the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexanes. What other solvent systems can I try?
A4: If your compound is highly polar, a more polar eluent system is required. Consider switching to a solvent system with a stronger polar component. A common choice for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 1-5% in DCM) and increase as needed. Be cautious, as using more than 10% methanol in dichloromethane can potentially dissolve some of the silica gel.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of the dithiolane from the column. | 1. Decomposition on silica gel: The acidic nature of silica is hydrolyzing the dithiolane.[1] 2. Irreversible adsorption: Highly polar or basic dithiolanes may bind too strongly to the silica. | 1. Use deactivated silica gel (pre-treated with triethylamine) or add 0.5-2% triethylamine to the eluent.[1][2][3][4][5] 2. Consider using a different stationary phase like neutral alumina.[4] |
| The purified fractions are contaminated with the deprotected carbonyl compound. | Hydrolysis during chromatography: The dithiolane is not stable to the acidic conditions of the silica gel. | Switch to deactivated silica gel and ensure all solvents are anhydrous. Work quickly to minimize the time the compound spends on the column. |
| Multiple spots are observed on the TLC of a purified fraction, suggesting the compound is not pure. | 1. Co-elution of impurities: The chosen solvent system does not provide adequate separation. 2. On-column reaction/decomposition: The compound is degrading during the purification process. | 1. Optimize the solvent system using TLC. Aim for a larger difference in Rf values between your product and impurities. Consider using a gradient elution. 2. Use deactivated silica gel and check the stability of your compound on a TLC plate spotted with the crude mixture and left for some time before eluting. |
| The dithiolane elutes too quickly (high Rf) or too slowly (low Rf). | Inappropriate solvent polarity: The eluent is either too polar or not polar enough for your specific dithiolane. | Adjust the solvent ratio. A good target Rf value on a TLC plate for the desired compound is typically around 0.2-0.4 for optimal separation on a column.[6] |
Data Presentation
Table 1: Representative Solvent Systems for Column Chromatography of 2-Substituted-1,3-Dithiolanes
| 2-Substituent Type | Example Compound Structure | Recommended Solvent System (v/v) | Notes |
| Aryl | 2-phenyl-1,3-dithiane | Hexanes/Ethyl Acetate (97:3) | For relatively non-polar aryl dithianes, a low polarity eluent is effective.[7] |
| Silyl | 2-trimethylsilyl-1,3-dithiolane | Petroleum Ether/Dichloromethane | A gradient of increasing dichloromethane is often used.[8] |
| Polar substituents | 2-(hydroxymethyl)-1,3-dithiane | Dichloromethane/Methanol | A gradient of methanol is typically required to elute polar dithiolanes. |
| Acid-sensitive | Dithiolane with other acid-labile groups | Hexanes/Ethyl Acetate with 1% Triethylamine | The addition of triethylamine is crucial to prevent decomposition.[2][3][4][5] |
Note: The optimal solvent system should always be determined by TLC analysis for each specific compound and crude mixture.
Experimental Protocols
Protocol 1: General Column Chromatography of a 2-Substituted-1,3-Dithiolane
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal eluent should provide an Rf value of approximately 0.2-0.4 for the target dithiolane and good separation from impurities.
-
Column Packing:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add a protective layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude dithiolane mixture in a minimal amount of the column eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for less soluble samples, pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (flash chromatography) or allow the solvent to flow by gravity.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Preparation and Use of Triethylamine-Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel:
-
In a beaker, create a slurry of silica gel in a solution of 1-2% triethylamine in a non-polar solvent like hexanes.
-
Stir the slurry for about an hour.
-
Filter the silica gel using a Büchner funnel and wash with the non-polar solvent to remove excess triethylamine.
-
Allow the silica gel to air-dry or dry under vacuum until it is a free-flowing powder.[1]
-
-
Column Packing and Elution:
-
Pack the column with the deactivated silica gel as described in Protocol 1.
-
It is often beneficial to also add 0.5-1% triethylamine to the eluent to maintain the neutral conditions throughout the purification.[2][5]
-
Proceed with sample loading, elution, and fraction collection as in the general protocol.
-
Visualizations
Caption: General workflow for the column chromatography purification of 2-substituted-1,3-dithiolanes.
Caption: Troubleshooting decision tree for dithiolane purification issues.
References
- 1. Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A novel application of 2-silylated 1,3-dithiolanes for the synthesis of aryl/hetaryl-substituted ethenes and dibenzofulvenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Ketones with 2-Ethoxy-1,3-dithiolane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the protection of sterically hindered ketones using 2-ethoxy-1,3-dithiolane.
Troubleshooting Guide
This guide addresses common issues observed during the thioacetalization of sterically hindered ketones via transacetalization with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of the starting ketone. | 1. Insufficient catalyst activity. 2. Steric hindrance impeding the approach of the reagent. 3. Inadequate reaction temperature or time. 4. Presence of water in the reaction mixture. | 1. Catalyst Selection: Switch to a more potent Lewis acid catalyst. Options include Tungstophosphoric acid, Yttrium triflate, or Hafnium trifluoromethanesulfonate. For substrates sensitive to strong acids, consider milder options like Iodine or LiBr under solvent-free conditions.[1] 2. Reaction Conditions: Increase the reaction temperature, potentially to refluxing conditions in a suitable solvent like petroleum ether.[1] Consider the use of high-pressure conditions to overcome steric barriers. 3. Reaction Time: Extend the reaction time and monitor progress by TLC or GC-MS. 4. Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. The use of a Dean-Stark trap or molecular sieves can help remove any water formed during the reaction. |
| Formation of side products. | 1. Catalyst-induced decomposition of the starting material or product. 2. Self-condensation of the ketone. 3. Disproportionation of this compound. | 1. Catalyst Screening: If decomposition is observed, switch to a milder catalyst. Perchloric acid adsorbed on silica gel (HClO₄-SiO₂) can be an effective and reusable catalyst under solvent-free conditions at room temperature.[1] 2. Temperature Control: Run the reaction at a lower temperature for a longer duration. 3. Reagent Stability: Ensure the purity of this compound. It can be sensitive to trace amounts of acid, leading to disproportionation. |
| Difficulty in product isolation and purification. | 1. Co-elution of the product with starting material or byproducts. 2. Product instability on silica gel. | 1. Chromatography Optimization: Use a different solvent system for column chromatography or consider alternative purification methods like recrystallization or distillation. 2. Neutralization: If an acidic catalyst is used, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) before workup to prevent product degradation on silica gel. |
| Reaction is not reproducible. | 1. Inconsistent quality of reagents or solvents. 2. Variability in reaction setup and conditions. | 1. Reagent Quality: Use freshly distilled solvents and high-purity reagents. 2. Standardized Protocol: Maintain consistent reaction parameters, including temperature, stirring speed, and atmosphere (e.g., under an inert gas like nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: Why is my sterically hindered ketone not reacting with this compound under standard conditions?
A1: Sterically hindered ketones present a significant barrier to the approach of nucleophiles. The low reactivity is often due to the high activation energy required for the formation of the tetrahedral intermediate. Standard conditions with common catalysts like p-toluenesulfonic acid may not be sufficient to overcome this steric hindrance. More potent Lewis acids or more forcing reaction conditions are often necessary.[1]
Q2: What is the proposed mechanism for the reaction of a ketone with this compound?
A2: The reaction is a Lewis acid-catalyzed transacetalization. The Lewis acid activates the carbonyl group of the ketone, making it more electrophilic. The sulfur atom of the this compound then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer and elimination steps, driven by the formation of a stable dithiolane ring, leads to the final product and the release of ethanol and the Lewis acid catalyst.
Q3: Can I use a Brønsted acid instead of a Lewis acid?
A3: Yes, Brønsted acids can also catalyze this reaction. However, for sterically hindered ketones, strong Lewis acids often provide better results due to their ability to strongly coordinate with the carbonyl oxygen, leading to greater activation. Tungstophosphoric acid is a Brønsted acid that has been shown to be effective for the thioacetalization of hindered ketones.[1]
Q4: Are there any alternative reagents to this compound for protecting hindered ketones as dithiolanes?
A4: The traditional method involves the direct reaction of the ketone with 1,2-ethanedithiol in the presence of a catalyst. This is often a more direct and efficient route for the formation of 1,3-dithiolanes.[1]
Q5: How can I remove the 1,3-dithiolane protecting group once my synthesis is complete?
A5: Deprotection of 1,3-dithiolanes typically requires oxidative or hydrolytic methods under acidic conditions. Reagents like N-bromosuccinimide (NBS), or a mixture of polyphosphoric acid and acetic acid can be used. The choice of deprotection method will depend on the sensitivity of other functional groups in your molecule.
Experimental Protocols
General Protocol for the Protection of a Sterically Hindered Ketone using this compound
This is a generalized protocol that may require optimization for specific substrates.
Materials:
-
Sterically hindered ketone (e.g., Adamantanone)
-
This compound (1.2 - 2.0 equivalents)
-
Lewis acid catalyst (e.g., Tungstophosphoric acid, 5-10 mol%)
-
Anhydrous solvent (e.g., petroleum ether, dichloromethane, or toluene)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or set up for inert atmosphere), add the sterically hindered ketone (1.0 eq) and the chosen anhydrous solvent.
-
Add this compound (1.2 - 2.0 eq) to the solution.
-
Add the Lewis acid catalyst (5-10 mol%) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (this may range from room temperature to reflux) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation
The following table summarizes reaction conditions for the thioacetalization of ketones from the literature. Note that these conditions may need to be adapted and optimized for the specific reaction of a sterically hindered ketone with this compound.
| Catalyst | Substrate Scope | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tungstophosphoric Acid | Sterically hindered ketones | Petroleum Ether | Reflux | 1.5 - 4 | 85-95 | [1] |
| Yttrium triflate | Aldehydes and ketones | Neat | Room Temp | 0.25 - 2 | 88-96 | [1] |
| Iodine | Aldehydes and ketones | Neat | Room Temp | 0.1 - 2 | 90-98 | [1] |
| HClO₄-SiO₂ | Aldehydes and ketones | Solvent-free | Room Temp | 0.5 - 3 | 90-98 | [1] |
| LiBr | Aromatic & α,β-unsaturated aldehydes | Solvent-free | Room Temp | 0.5 - 2 | 92-98 |
Visualizations
References
Technical Support Center: Reactions of 2-Ethoxy-1,3-dithiolane with Electrophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-ethoxy-1,3-dithiolane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary use of this compound in organic synthesis?
A1: this compound serves as a convenient precursor for the formation of 2-substituted and 2,2-disubstituted 1,3-dithiolanes. It reacts with various electrophiles, such as carbonyl compounds, in the presence of a catalyst. This reaction provides an alternative to the traditional acid-catalyzed reaction of carbonyl compounds with 1,2-ethanedithiol.[1]
Q2: What are the most common byproducts observed in reactions involving this compound?
A2: The most prominently reported byproduct is 2,2'-(ethylenedithio)di-1,3-dithiolane, which forms under acidic conditions through a disproportionation reaction.[2][3] Additionally, when strong nucleophilic organometallic reagents like n-butyllithium are used, ring-cleavage products can be formed.[2][3]
Q3: How does the stability of this compound compare to other similar cyclic acetals?
A3: The stability of this compound in the presence of trace amounts of aqueous acid is lower than that of its oxygen-containing analogs, 2-ethoxy-1,3-dioxolane and 2-ethoxy-1,3-oxathiolane. The order of stability is: 2-ethoxy-1,3-dioxolane > 2-ethoxy-1,3-oxathiolane > this compound.[2][3]
Troubleshooting Guides
Issue 1: Formation of an Unexpected Crystalline Byproduct
Symptom: During the reaction of this compound with an electrophile under acidic conditions (e.g., using a Lewis acid catalyst or in the presence of acidic impurities), a colorless crystalline solid precipitates from the reaction mixture.
Possible Cause: This is likely due to the acid-catalyzed disproportionation of this compound.
Troubleshooting Steps:
-
Minimize Acidity:
-
Use freshly distilled and neutral solvents and reagents to avoid acidic impurities.
-
If a Lewis acid catalyst is necessary, use the minimum effective amount.
-
Consider using a milder Lewis acid.
-
The addition of a non-nucleophilic base, such as proton sponge, in stoichiometric amounts to the catalyst can help to scavenge protons.
-
-
Temperature Control:
-
Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. The disproportionation reaction can be accelerated at higher temperatures.
-
-
Purification:
-
The byproduct, 2,2'-(ethylenedithio)di-1,3-dithiolane, is often poorly soluble and can be removed by filtration.
-
Issue 2: Low Yield of the Desired Product and Presence of Ring-Cleavage Byproducts
Symptom: When using strong organometallic reagents (e.g., n-BuLi) to deprotonate at the C2 position for subsequent reaction with an electrophile, a low yield of the desired product is obtained, and analysis of the crude reaction mixture indicates the presence of linear thioether byproducts.
Possible Cause: Strong organolithium reagents can attack the sulfur atoms of the dithiolane ring, leading to ring cleavage.[2][3]
Troubleshooting Steps:
-
Choice of Base:
-
Consider using a less nucleophilic base for the deprotonation, such as lithium diisopropylamide (LDA), which is sterically hindered and less likely to attack the sulfur atoms.
-
-
Temperature:
-
Perform the deprotonation and subsequent electrophilic quench at very low temperatures (e.g., -78 °C) to disfavor the ring-opening pathway.
-
-
Reaction Time:
-
Keep the time between the formation of the lithiated intermediate and the addition of the electrophile as short as possible.
-
Data Presentation
Table 1: Byproducts in the Reaction of this compound with Various Reagents
| Electrophile/Reagent | Reaction Conditions | Major Product(s) | Known Byproduct(s) | Reference |
| Trace HCl | Room temperature | - | 2,2'-(Ethylenedithio)di-1,3-dithiolane | [2] |
| n-BuMgBr | Ether, 25°C, 3 hr | No reaction | - | [2] |
| n-BuLi | n-Hexane, Room temp., 3 hr | 5-Nonanol, 5-Butyl-5-nonanol (from subsequent reaction) | Ring-cleavage products | [2] |
| Aldehydes/Ketones | HgCl₂ catalyst | 2-Substituted-1,3-dithiolanes | Unspecified catalyst-related byproducts | [1] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Disproportionation of this compound
This protocol is based on the observations by Tanimoto et al. and serves to characterize the formation of the primary byproduct under acidic conditions.[2]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a sample of this compound in a flask, add a single drop of concentrated HCl.
-
An exothermic reaction should be observed.
-
Allow the mixture to stand at room temperature.
-
A colorless crystalline product, 2,2'-(ethylenedithio)di-1,3-dithiolane, will form.
-
The product can be isolated and analyzed by NMR to confirm its structure.
Protocol 2: Reaction of this compound with a Ketone (General Procedure)
This is a general procedure based on the work of Jo et al. for the synthesis of 2,2-disubstituted-1,3-dithiolanes.[1]
Materials:
-
This compound
-
A ketone (e.g., cyclohexanone)
-
Mercuric chloride (HgCl₂)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the ketone in the anhydrous solvent.
-
Add a catalytic amount of HgCl₂ to the solution.
-
Add an equimolar amount of this compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Logical relationship of byproduct formation.
Caption: Proposed pathway for acid-catalyzed disproportionation.
Caption: Troubleshooting workflow for common issues.
References
Optimizing reaction conditions for 2-Ethoxy-1,3-dithiolane stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethoxy-1,3-dithiolane.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound has turned viscous and is showing signs of degradation. What is the likely cause?
A1: The most probable cause of degradation is the presence of acidic impurities. This compound is highly sensitive to acid, which can catalyze its decomposition. Even trace amounts of acid can lead to viscosity changes and the formation of byproducts.[1][2]
Troubleshooting Steps:
-
Check the pH of your reaction mixture and solvents. Use a calibrated pH meter or high-quality pH paper.
-
Neutralize any acidic components. If your reaction conditions permit, neutralize any acidic species with a suitable non-nucleophilic base.
-
Purify your solvents. Ensure all solvents are anhydrous and free from acidic impurities. Distillation from an appropriate drying agent may be necessary.
-
Use acid scavengers. In sensitive reactions, the addition of a non-nucleophilic base, such as proton sponge or hindered amines, can prevent acid-catalyzed decomposition.
Q2: I am observing the formation of an unexpected crystalline precipitate in my reaction involving this compound. What could this be?
A2: In the presence of strong acids, this compound can undergo disproportionation to form byproducts such as 2,2'-(ethylenedithio)di-1,3-dithiolane, which may precipitate from the reaction mixture as a colorless crystalline solid.[2]
Troubleshooting Steps:
-
Strictly control the pH. Avoid the use of strong acids. If an acid catalyst is required, consider using a milder one, such as acetic acid or benzoic acid, which are effective for the synthesis of this compound and less likely to cause degradation.[2]
-
Analyze the precipitate. If possible, isolate the precipitate and analyze it using techniques like NMR spectroscopy to confirm its identity.
-
Optimize reaction temperature. Lowering the reaction temperature may help to minimize the rate of side reactions.
Q3: Can I use a strong base in my reaction with this compound?
A3: While 1,3-dithiolanes are generally stable to most alkaline and neutral conditions, the use of very strong bases, such as organolithium reagents (e.g., n-BuLi), can lead to ring-cleavage of the dithiolane ring.[1][2] Milder bases like sodium bicarbonate or triethylamine are generally considered safe.
Q4: How should I store this compound to ensure its long-term stability?
A4: To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry place. Refrigeration is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and acidic gases from the air.
-
Container: Use a tightly sealed, clean, and dry container made of a non-reactive material.
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability
| Parameter | Condition | Effect on Stability | Reference |
| pH | Acidic (especially strong acids) | Low stability, prone to decomposition and disproportionation. | [1][2] |
| Neutral | Generally stable. | [1][2] | |
| Basic (mild) | Generally stable. | [1][2] | |
| Basic (strong, e.g., n-BuLi) | Prone to ring-cleavage. | [1][2] | |
| Catalysts | Strong Brønsted acids (e.g., HCl, H₂SO₄) | Promotes rapid decomposition. | [2] |
| Mild Brønsted acids (e.g., Acetic Acid, Benzoic Acid) | Can be used for synthesis, but may still cause some degradation over time. | [2] | |
| Lewis acids | Can catalyze reactions and may affect stability. The specific effect depends on the Lewis acid and reaction conditions. | [3][4] | |
| Temperature | Elevated temperatures | Likely to accelerate decomposition, especially in the presence of impurities. | General chemical knowledge |
| Storage | Presence of air and moisture | Can lead to the formation of acidic impurities, promoting degradation. | General chemical knowledge |
Experimental Protocols
Protocol 1: pH Adjustment to Prevent Degradation
This protocol describes how to adjust the pH of a reaction mixture containing this compound to minimize acid-catalyzed degradation.
Materials:
-
Reaction mixture containing this compound
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% solution of a non-nucleophilic base (e.g., triethylamine in a suitable solvent)
-
pH indicator paper or a calibrated pH meter
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Carefully monitor the pH of the reaction mixture.
-
If the pH is acidic, slowly add the basic solution dropwise with vigorous stirring until the pH is neutral (pH ~7).
-
If using an aqueous basic solution, perform a work-up by transferring the mixture to a separatory funnel and washing with the basic solution.
-
Separate the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure.
Protocol 2: Deprotection of 1,3-Dithiolanes (General Consideration)
While this document focuses on the stability of this compound, it is important to be aware of the conditions used for the deprotection of the related 1,3-dithiolane protecting group, as these conditions will certainly lead to the decomposition of this compound. Deprotection often requires oxidative or hydrolytic methods under specific conditions. Reagents such as mercury(II) salts are effective for this purpose.[5][6]
Visualizations
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Managing exothermic reactions during the formation of 2-Ethoxy-1,3-dithiolane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-ethoxy-1,3-dithiolane. The focus is on managing the exothermic nature of the reaction to ensure safety, improve yield, and maintain product purity.
Troubleshooting Exothermic Reactions
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on problems related to poor temperature control.
Q1: My reaction temperature is rising rapidly and uncontrollably. What should I do?
A1: An uncontrolled temperature increase, or "runaway reaction," is a serious safety concern. Your immediate priorities are to stop the addition of reagents and cool the reaction mixture.
-
Immediate Actions:
-
Stop the addition of the catalyst or any other reagents immediately.
-
If possible and safe to do so, increase the efficiency of the cooling bath (e.g., by adding more dry ice to an acetone bath).
-
If the temperature continues to rise despite these measures, and you are prepared for it, you can quench the reaction by adding a cold, inert solvent.
-
-
Root Cause Analysis:
-
Reagent Addition Rate: The most likely cause is that the catalyst or one of the reactants was added too quickly.
-
Inadequate Cooling: The cooling bath may not have been cold enough or large enough for the scale of the reaction.
-
High Catalyst Concentration: An excessive amount of acid catalyst can lead to a very rapid reaction rate and a significant exotherm.
-
Q2: The yield of my reaction is lower than expected. Could this be related to the exotherm?
A2: Yes, poor temperature control can lead to lower yields. Overheating can cause the decomposition of the desired product and the formation of byproducts.[1] For instance, this compound is known to be unstable in the presence of strong acids, and this instability is likely exacerbated at higher temperatures.[1]
-
Troubleshooting Steps:
-
Monitor Internal Temperature: Ensure you are monitoring the internal temperature of the reaction, not just the temperature of the cooling bath.
-
Optimize Addition Rate: Add the catalyst dropwise and monitor the temperature closely. If the temperature begins to rise, slow the addition rate.
-
Use a Milder Catalyst: Consider using a milder acid catalyst, such as benzoic acid or acetic acid, which have been shown to be effective.[1]
-
Q3: I'm observing the formation of a viscous liquid or a crystalline solid in my product. What is happening?
A3: The formation of viscous liquids or solid byproducts can be a result of side reactions, which can be promoted by excessive heat. In the presence of a strong acid and heat, this compound can undergo further reactions. For example, the addition of concentrated hydrochloric acid to this compound has been reported to cause an exothermic reaction that leads to the formation of a crystalline product, 2,2'-(ethylenedithio)di-1,3-dithiolane.[1]
-
Preventative Measures:
-
Strict Temperature Control: Maintain a low and stable reaction temperature throughout the synthesis.
-
Appropriate Catalyst Choice: Use the mildest effective acid catalyst for the reaction.
-
Prompt Work-up: Once the reaction is complete, proceed with the work-up promptly to isolate the product from the acidic reaction medium.
-
Experimental Protocols and Data
Synthesis of this compound
This protocol is based on the transesterification reaction of ethyl orthoformate with 1,2-ethanedithiol and incorporates best practices for managing the exothermic nature of the reaction.[1]
Materials:
-
Ethyl orthoformate
-
1,2-Ethanedithiol
-
Acid catalyst (e.g., acetic acid or benzoic acid)
-
Inert solvent (optional, e.g., anhydrous diethyl ether or THF)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple to monitor the internal reaction temperature
-
Cooling bath (e.g., ice-water or dry ice-acetone bath)
-
Nitrogen or argon line for an inert atmosphere
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer, combine 1,2-ethanedithiol and the optional inert solvent.
-
Cooling: Cool the flask in a cooling bath to a temperature between 0 and 5 °C.
-
Reagent Addition: Slowly add the ethyl orthoformate to the cooled solution of 1,2-ethanedithiol with vigorous stirring.
-
Catalyst Addition: Once the addition of ethyl orthoformate is complete, begin the slow, dropwise addition of the acid catalyst. This step is critical for controlling the exotherm.
-
Temperature Monitoring: Carefully monitor the internal temperature of the reaction. Maintain a stable temperature (e.g., below 10 °C) by adjusting the addition rate of the catalyst and the cooling bath temperature.
-
Reaction Time: After the catalyst addition is complete, allow the reaction to stir at a low temperature for a specified time, or until TLC or GC analysis indicates the completion of the reaction.
-
Work-up: Quench the reaction by pouring it into a cold, dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst. Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation.
Catalyst Selection and Yields
The choice of acid catalyst can significantly impact the reaction. While strong acids like sulfuric acid are generally not suitable, milder acids have been shown to be effective.[1]
| Acid Catalyst | Reported Yield (%) |
| Benzoic Acid | 19 |
| Acetic Acid | 30 |
| Chloroacetic Acid | 17 |
| p-Toluenesulfonic Acid | Trace |
| Concentrated Sulfuric Acid | Trace |
Data from Tanimoto, S., Miyake, T., & Okano, M. (1977). Synthesis of 2-Ethoxy-1,3-oxathiolane and this compound and Their Some Reactions. Bulletin of the Institute for Chemical Research, Kyoto University, 55(3), 276-282.[1]
Frequently Asked Questions (FAQs)
Q1: Why is the formation of this compound an exothermic reaction?
A1: The reaction involves the formation of new, stable chemical bonds, which releases energy in the form of heat. The acid-catalyzed mechanism likely involves protonation of the ethyl orthoformate, creating a reactive intermediate that then reacts with the 1,2-ethanedithiol. Each step of this process can contribute to the overall exotherm.
Q2: What are the primary safety concerns when dealing with this exothermic reaction?
A2: The main safety concerns are:
-
Runaway Reaction: A rapid, uncontrolled increase in temperature can lead to a dangerous increase in pressure within the reaction vessel, potentially causing it to rupture.
-
Boiling of Solvents: If the temperature exceeds the boiling point of the reactants or any solvent used, it can lead to a rapid release of flammable vapors, creating a fire or explosion hazard.
-
Formation of Hazardous Byproducts: Uncontrolled high temperatures can lead to the formation of unknown and potentially hazardous byproducts.
Q3: Can I run this reaction at room temperature without a cooling bath?
A3: It is strongly discouraged, especially for larger-scale reactions. While the reaction may proceed at room temperature, the risk of a thermal runaway is significantly higher without external cooling. A cooling bath provides a crucial safety measure to absorb the heat generated during the reaction.
Q4: How does the choice of catalyst affect the exotherm?
A4: Stronger acids will catalyze the reaction more quickly, leading to a faster rate of heat generation and a more pronounced exotherm. Milder acids, such as acetic acid or benzoic acid, provide a more controlled reaction rate and are therefore recommended for better management of the reaction temperature.[1]
Q5: What are the key considerations for scaling up this reaction?
A5: When scaling up, the surface-area-to-volume ratio of the reactor decreases, which means that heat dissipation becomes less efficient. Therefore, for larger-scale syntheses, you must:
-
Use a more efficient cooling system.
-
Decrease the rate of reagent and catalyst addition significantly.
-
Consider using a more dilute solution to help manage the heat generated.
-
Perform a thorough safety review and risk assessment before proceeding.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for managing exotherms.
References
Troubleshooting low yields in the synthesis of 2-Ethoxy-1,3-dithiolane
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Ethoxy-1,3-dithiolane, particularly in addressing low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yields in the synthesis of this compound are typically traced back to several key factors:
-
Presence of Water: The starting materials (ethyl orthoformate, 1,2-ethanedithiol) and the solvent must be anhydrous. Trace amounts of water can lead to unwanted side reactions and decomposition of the product.
-
Inappropriate Acid Catalyst: While an acid catalyst is necessary, its strength is crucial. Strong acids, such as sulfuric acid, are generally unsuitable for this synthesis.[1] Milder acids like acetic acid or benzoic acid are more effective.[1]
-
Product Instability: this compound is highly sensitive to acid, especially aqueous acid.[1][2] Exposure to acidic conditions during workup or storage can cause rapid decomposition or disproportionation, drastically reducing the isolated yield.
-
Inefficient Removal of Ethanol: The synthesis is an equilibrium reaction. Failure to continuously remove the ethanol byproduct will prevent the reaction from proceeding to completion.
Q2: I've observed an unexpected crystalline solid forming in my reaction mixture. What could it be?
A2: The formation of a colorless crystalline solid, especially in the presence of a strong acid like HCl, is likely the side product 2,2'-(ethylenedithio)di-1,3-dithiolane.[1] This occurs due to an acid-catalyzed transformation of the desired product.[1] To avoid this, use a mild acid catalyst and ensure the reaction environment is free from strong acidic contaminants.
Q3: What type of acid catalyst is recommended for this synthesis?
A3: Mild acidic catalysts such as acetic acid or benzoic acid have been shown to be satisfactory for the transesterification reaction between ethyl orthoformate and 1,2-ethanedithiol.[1] Strong acids should be avoided as they can promote the formation of byproducts and decomposition.[1]
Q4: How critical is the removal of ethanol during the reaction?
A4: It is a critical step. The synthesis of this compound from ethyl orthoformate is a transesterification reaction that produces ethanol as a byproduct. According to Le Chatelier's principle, the continuous removal of ethanol from the reaction mixture shifts the equilibrium towards the formation of the desired product, thereby increasing the yield.[2]
Q5: My purified product seems to degrade over time. What are the proper storage conditions?
A5: Given its instability in the presence of acid, this compound should be stored in a neutral, anhydrous environment. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to minimize decomposition. Avoid contact with acidic surfaces or vapors.
Data Presentation: Reaction Conditions
The selection of an appropriate catalyst is crucial for maximizing the yield. The following table summarizes the effect of different catalysts on the synthesis.
| Catalyst Type | Example | Suitability for Synthesis | Reference |
| Mild Carboxylic Acid | Acetic Acid, Benzoic Acid | Satisfactory | [1] |
| Strong Mineral Acid | Sulfuric Acid | Not Suitable | [1] |
Experimental Protocol
Synthesis of this compound via Transesterification
This protocol is based on the method described by Tanimoto, Miyake, and Okano.[2]
Materials:
-
1,2-Ethanedithiol
-
Ethyl orthoformate
-
Acetic acid (catalyst)
-
5% Sodium hydroxide (NaOH) aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Anhydrous solvent (e.g., toluene or benzene) for azeotropic removal of ethanol, if not distilling directly.
Procedure:
-
Combine equimolar amounts of 1,2-ethanedithiol (e.g., 0.15 mol) and ethyl orthoformate (e.g., 0.15 mol) in a round-bottom flask equipped with a distillation apparatus.
-
Add a catalytic amount of acetic acid (e.g., ~0.4 g).[2]
-
Heat the mixture to reflux.
-
Continuously remove the ethanol formed during the reaction by distillation to drive the equilibrium toward the product.[2]
-
After the theoretical amount of ethanol has been collected, cool the reaction mixture to room temperature.
-
Pour the organic residue into a large quantity of 5% aqueous NaOH solution to neutralize the acid catalyst and wash the product.
-
Separate the organic layer. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether) and combine the organic extracts.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
Purify the residue by vacuum distillation to obtain this compound.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A step-by-step workflow to diagnose and resolve common issues leading to low yields.
Reaction Mechanism Pathway
Caption: The acid-catalyzed reaction pathway for the synthesis and a key side reaction.
References
Validation & Comparative
A Comparative Guide to 2-Ethoxy-1,3-dithiolane and 1,3-dithiane as Formyl Anion Equivalents
In the field of organic synthesis, the concept of "umpolung" or reactivity inversion is a powerful strategy for forming carbon-carbon bonds. Formyl anion equivalents are key reagents in this context, allowing the introduction of a formyl group (–CHO) or a hydroxymethyl group through nucleophilic attack. Among the various reagents developed for this purpose, sulfur-stabilized carbanions derived from 1,3-dithiane and, to a lesser extent, 2-Ethoxy-1,3-dithiolane have been prominent. This guide provides an objective, data-driven comparison of these two reagents for researchers in synthetic chemistry and drug development.
General Reaction Pathway
The fundamental principle behind both reagents involves the deprotonation of an acidic C-H bond at the 2-position of the heterocyclic ring. This generates a potent carbon nucleophile, which can then react with a variety of electrophiles. Subsequent hydrolysis of the dithioacetal or related moiety unmasks the carbonyl group, yielding the desired aldehyde or ketone.
Caption: Generalized workflow for using a formyl anion equivalent.
Head-to-Head Comparison: 1,3-Dithiane vs. This compound
The choice between these two reagents hinges on factors such as ease of deprotonation, stability of the resulting anion, reaction scope, and the conditions required for the final deprotection step.
1,3-Dithiane: The Classic Standard
First introduced in the 1960s by Corey and Seebach, 1,3-dithiane is the most well-established and widely used formyl anion equivalent.[1][2] Its chemistry is extensively documented, making it a reliable choice for many applications.
Key Features:
-
Acidity: The C-2 proton of 1,3-dithiane has a pKa of approximately 31.[1]
-
Deprotonation: It is readily deprotonated by strong bases like n-butyllithium (n-BuLi) in ethereal solvents such as tetrahydrofuran (THF), typically at temperatures ranging from -30°C to 0°C.[2][3]
-
Anion Stability: The resulting 2-lithio-1,3-dithiane is a stable and highly nucleophilic species, capable of reacting with a wide array of electrophiles including alkyl halides, epoxides, carbonyl compounds, and esters.[1][4]
-
Deprotection: The removal of the dithiane group to reveal the carbonyl is often the most challenging step. It typically requires harsh conditions and the use of mercury(II) salts (e.g., HgCl₂/HgO), which are highly toxic.[5][6] Milder, but often less general, methods using reagents like o-iodoxybenzoic acid (IBX) have also been developed.[5]
This compound: A Niche Alternative
This compound is a cyclic dithioorthoformate. While it can function as a formyl anion precursor, its reactivity profile and stability differ significantly from 1,3-dithiane.
Key Features:
-
Acidity & Deprotonation: Information on the precise pKa is less common, but deprotonation is more complex. Reaction with organolithium reagents like n-BuLi can lead to competing reactions, including ring cleavage, rather than clean deprotonation at the C-2 position.[7][8]
-
Anion Stability: The corresponding lithiated dithiolane is known to be less stable than its dithiane counterpart. It can undergo fragmentation, disproportionating into ethene and dithiocarboxylates, which limits its synthetic utility.[2][9]
-
Reaction Scope: Due to the instability of its anion and competing side reactions, its application as a formyl anion equivalent is not as broad or reliable as 1,3-dithiane.
-
Deprotection: The dithiolane group is generally more labile and can be hydrolyzed under milder acidic conditions compared to the dithiane ring.[7][8]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the alkylation of the lithiated species. Data for this compound in this specific context is scarce due to its instability, reflecting its limited use as a direct formyl anion equivalent.
Table 1: Deprotonation and Alkylation Conditions
| Parameter | 1,3-Dithiane | This compound |
| Base | n-Butyllithium (n-BuLi) | n-Butyllithium (n-BuLi) |
| Solvent | Tetrahydrofuran (THF) | n-Hexane |
| Temperature | -30°C to 0°C[2][3] | Room Temperature (competing reactions observed)[7][8] |
| Reaction Time | 1-4 hours | 3 hours (predominantly ring cleavage)[7][8] |
Table 2: Representative Alkylation Reaction Yields with 2-Lithio-1,3-dithiane
| Electrophile (Alkyl Halide) | Product | Yield (%) | Reference |
| Benzyl Bromide | 2-Benzyl-1,3-dithiane | ~95% | [4] |
| n-Butyl Bromide | 2-Butyl-1,3-dithiane | ~85-90% | [10][11] |
| Isopropyl Bromide | 2-Isopropyl-1,3-dithiane | ~75% | [10] |
Experimental Protocols
Protocol 1: Generation and Alkylation of 2-Lithio-1,3-dithiane
This procedure is a generalized representation based on common laboratory practices.[3][10]
-
Preparation: To a solution of 1,3-dithiane (1.0 eq) in anhydrous THF (0.2–0.5 M) under an inert atmosphere (Argon or Nitrogen) at -20°C, add a solution of n-BuLi (1.1 eq) in hexanes dropwise.
-
Anion Formation: Stir the resulting colorless to pale yellow solution at -20°C for 2 hours.
-
Alkylation: Cool the solution to the desired reaction temperature (often -78°C to 0°C) and add the electrophile (e.g., an alkyl halide, 1.0-1.2 eq) either neat or as a solution in THF.
-
Reaction: Allow the mixture to warm slowly to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Protocol 2: Hydrolysis of a 2-Substituted-1,3-dithiane (Mercury-Mediated)
This protocol describes a common, albeit toxic, method for deprotection.[6][12]
-
Setup: Dissolve the 2-substituted-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Reagent Addition: Add mercury(II) chloride (HgCl₂, ~2.5 eq) and mercury(II) oxide (HgO, ~2.5 eq) to the solution.
-
Reaction: Stir the resulting suspension vigorously at room temperature or with gentle heating (e.g., 50-80°C) for 1-4 hours, monitoring the reaction by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the mercury salts.
-
Extraction: Dilute the filtrate with water and extract with an organic solvent. Wash the combined organic layers with a saturated aqueous solution of ammonium chloride and then brine.
-
Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate to yield the crude carbonyl compound, which can be further purified if necessary.
Conclusion and Recommendations
| Feature | 1,3-Dithiane | This compound |
| Anion Stability | High: Stable for hours at low temperatures.[3] | Low: Prone to fragmentation and ring cleavage.[7][9] |
| Synthetic Utility | High: Broad scope with numerous electrophiles.[4] | Very Limited: Not a reliable formyl anion equivalent. |
| Predictability | High: Well-documented, predictable reactivity. | Low: Competing reaction pathways are common.[7][8] |
| Deprotection | Difficult: Often requires toxic heavy metals.[5][12] | Easier: More labile to acidic hydrolysis. |
| Overall Recommendation | Recommended: The gold standard for formyl anion chemistry. | Not Recommended: Unsuitable for most formyl anion applications. |
For researchers seeking a reliable and versatile formyl anion equivalent, 1,3-dithiane remains the superior choice. Its high stability, predictable reactivity, and extensive documentation in the literature make it a robust tool for complex organic synthesis. The primary drawback is the harsh conditions often required for deprotection, which necessitates careful planning in a synthetic route.
In contrast, This compound is not a practical alternative for this purpose due to the instability of its lithiated intermediate, which leads to fragmentation rather than serving as a clean nucleophile. Its utility lies in other areas of synthetic chemistry, but not as a reliable masked formyl anion.
References
- 1. youtube.com [youtube.com]
- 2. Corey-Seebach Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. organic chemistry - Mercury assisted deprotection of dithiane - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. volweb.utk.edu [volweb.utk.edu]
- 10. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acyl Anion Synthons in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of organic synthesis, the strategic formation of carbon-carbon bonds is paramount. Acyl anion synthons, reactive intermediates that behave as a nucleophilic equivalent of an acyl group, are indispensable tools for achieving this. Their utility stems from the concept of "umpolung" or polarity inversion, which reverses the typical electrophilic nature of a carbonyl carbon, thereby enabling reactions that are otherwise inaccessible.[1][2] This guide provides an objective comparison of common acyl anion synthons, supported by experimental data and detailed protocols to aid in the rational selection of synthetic strategies.
The Concept of Umpolung: Inverting Reactivity
Normally, the carbonyl carbon is electrophilic due to the polarization of the C=O bond. Umpolung strategies chemically modify a functional group to reverse this inherent polarity.[1] In the context of acyl anions, an aldehyde's electrophilic carbonyl carbon is temporarily converted into a nucleophilic center, which can then react with various electrophiles.[3] This powerful concept, pioneered by Corey and Seebach, has opened new avenues for the synthesis of complex molecules.[1][4]
Caption: General concept of Umpolung for an aldehyde.
Comparison of Key Acyl Anion Equivalents
Several classes of compounds can serve as practical equivalents of acyl anions. The most prominent among these are 1,3-dithianes, cyanohydrins, and the intermediates in N-heterocyclic carbene (NHC)-catalyzed reactions like the Stetter reaction.
1,3-Dithianes (Corey-Seebach Reaction)
The use of 1,3-dithianes, generated from aldehydes and 1,3-propanedithiol, is a classic and robust method for creating acyl anion equivalents.[4] Deprotonation of the C2-proton with a strong base like n-butyllithium generates a nucleophilic carbanion that can react with a wide array of electrophiles.[1][5] Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, yielding the final product.[1]
Advantages:
-
Forms a stable carbanion.
-
Reacts with a broad range of electrophiles including alkyl halides, epoxides, and other carbonyl compounds.[1]
-
The dithiane group is stable under many reaction conditions.[4]
Disadvantages:
-
Requires stoichiometric use of a strong base.
-
The deprotection step often requires harsh conditions and toxic reagents like mercury(II) salts.[1]
Cyanohydrins
Cyanohydrins, formed by the addition of a cyanide anion to an aldehyde or ketone, can also serve as masked acyl anions.[6] The oxygen can be protected, typically as a silyl ether, and the α-proton can be removed with a strong base to generate a nucleophile.[7] The true utility of cyanohydrins often lies in their subsequent transformations, where the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.[6][8]
Advantages:
-
Can be formed from both aldehydes and ketones.[9]
-
The resulting cyanohydrin functionality is versatile for further transformations.[6]
Disadvantages:
-
The use of highly toxic cyanide sources is a major drawback.[6]
-
Requires a strong base for deprotonation to act as a direct acyl anion equivalent.
N-Heterocyclic Carbene (NHC) Catalysis (Stetter Reaction)
The Stetter reaction is a powerful, catalytic method for forming 1,4-dicarbonyl compounds.[10] It involves the conjugate addition of an aldehyde, which has undergone umpolung, to a Michael acceptor.[11] The key intermediate, the Breslow intermediate, is generated by the addition of an N-heterocyclic carbene (NHC) catalyst to an aldehyde, rendering the former carbonyl carbon nucleophilic.[12]
Advantages:
-
Catalytic in nature, avoiding stoichiometric strong bases.
-
Milder reaction conditions compared to dithiane chemistry.
-
Can be rendered asymmetric with the use of chiral NHC catalysts.[10]
Disadvantages:
-
The scope can be limited by the nature of the aldehyde and the Michael acceptor.[10]
-
A competing benzoin condensation can sometimes be a significant side reaction.[11]
Quantitative Performance Data
The following table summarizes representative yields for different acyl anion synthons in C-C bond formation reactions. It is important to note that these data are compiled from different publications and reaction conditions are not identical, thus serving as a general guide rather than a direct, controlled comparison.
| Acyl Anion Synthon | Aldehyde/Precursor | Electrophile/Acceptor | Product | Yield (%) | Reference |
| 1,3-Dithiane | 2-Phenyl-1,3-dithiane | Benzyl bromide | 2-Benzyl-2-phenyl-1,3-dithiane | ~95% | [1] |
| 1,3-Dithiane | 1,4-Dithiane | Crotonaldehyde | α,β-Unsaturated alcohol | 88% | [8] |
| Cyanohydrin | Acetone | (self-reaction) | Acetone cyanohydrin | 77-78% | [13] |
| Stetter Reaction | Benzaldehyde | Chalcone | 1,4-Diketone | Moderate to Good | [14] |
| Stetter Reaction | n-Butanal | Chalcone | 1,4-Diketone | 30% | [14] |
Experimental Workflows and Protocols
Detailed and reliable experimental procedures are crucial for reproducible results in the laboratory.
Workflow for Ketone Synthesis via Corey-Seebach Reaction
The overall process involves three main steps: protection of the aldehyde as a dithiane, deprotonation and alkylation, and finally, deprotection to reveal the ketone.
Caption: Workflow of the Corey-Seebach reaction.
Detailed Experimental Protocol: Synthesis of 1,3-Dithiane
This protocol is adapted from Organic Syntheses.[15]
-
Apparatus Setup: A 1-liter, three-necked, round-bottomed flask is fitted with a reflux condenser, a mechanical stirrer, and a dropping funnel.
-
Initial Charge: The flask is charged with boron trifluoride diethyl etherate (36 mL), glacial acetic acid (72 mL), and chloroform (120 mL).
-
Reaction: The chloroform solution is heated to reflux with vigorous stirring. A solution of 1,3-propanedithiol (32 g, 0.30 mol) and dimethoxymethane (25 g, 0.33 mol) in chloroform (450 mL) is added at a constant rate over 8 hours.
-
Workup: The mixture is cooled to room temperature and washed sequentially with water (4 x 80 mL), 10% aqueous potassium hydroxide (2 x 120 mL), and water (2 x 80 mL).
-
Purification: The chloroform solution is dried over potassium carbonate and concentrated under reduced pressure. The residue is recrystallized from methanol to yield 1,3-dithiane (29.5–31.0 g).
Detailed Experimental Protocol: Alkylation and Hydrolysis (General Procedure)
The following represents a general procedure for the alkylation and subsequent hydrolysis step.
-
Deprotonation: The 2-substituted-1,3-dithiane is dissolved in dry tetrahydrofuran (THF) and cooled to a low temperature (e.g., -30 °C). n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 1-2 hours.[5]
-
Alkylation: The electrophile (e.g., an alkyl halide, 1.1 equivalents) is added to the solution of the lithiated dithiane, and the reaction is allowed to warm to room temperature and stir overnight.
-
Quenching and Extraction: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated.
-
Hydrolysis (Deprotection): The crude 2,2-disubstituted-1,3-dithiane is dissolved in a mixture of aqueous acetonitrile or acetone. An excess of a mercury(II) salt (e.g., mercury(II) chloride) and calcium carbonate is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).[16]
-
Final Workup: The reaction mixture is filtered, and the filtrate is extracted with an organic solvent. The organic extracts are washed, dried, and concentrated to give the crude ketone, which can be further purified by chromatography or distillation.
Conclusion
The choice of an acyl anion synthon is highly dependent on the specific synthetic target, the available starting materials, and the tolerance of the substrate to the reaction conditions.
-
1,3-Dithianes remain a reliable and versatile choice for a broad range of electrophiles, despite the requirement for strong bases and harsh deprotection steps.
-
Cyanohydrins offer a route to α-hydroxy acids and other valuable structures, but the toxicity of cyanide reagents necessitates careful handling and consideration of alternatives.
-
NHC-catalyzed reactions , such as the Stetter reaction, represent a modern, catalytic approach that offers milder conditions and the potential for asymmetric synthesis, making it an attractive option for the synthesis of 1,4-dicarbonyl compounds.
Researchers should carefully weigh the advantages and disadvantages of each method in the context of their specific synthetic goals to select the most efficient and appropriate route.
References
- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 1,3-dithianes [quimicaorganica.org]
- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. Corey-Seebach Reaction [organic-chemistry.org]
- 6. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Addition of CN - Cyanohydrins | OpenOChem Learn [learn.openochem.org]
- 9. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 10. journals.irapa.org [journals.irapa.org]
- 11. Stetter Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. repository.ias.ac.in [repository.ias.ac.in]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chemoselectivity of 2-Ethoxy-1,3-dithiolane in the Protection of Multifunctional Compounds
For researchers, scientists, and drug development professionals, the selective protection of carbonyl groups in the presence of other functionalities is a critical step in the synthesis of complex molecules. This guide provides an objective comparison of the performance of 2-ethoxy-1,3-dithiolane as a protecting group for carbonyls, with a focus on its chemoselectivity in reactions with multifunctional compounds. The information presented is supported by experimental data and detailed protocols to assist in the practical application of this reagent.
Introduction to this compound
This compound is a reagent used for the protection of carbonyl groups, specifically aldehydes and ketones, by converting them into 1,3-dithiolanes. This transformation is a valuable strategy in multistep organic synthesis, rendering the otherwise reactive carbonyl group inert to various reaction conditions. The reaction of this compound with carbonyl compounds offers an alternative to the traditional methods involving the acid-catalyzed reaction of carbonyl compounds with 1,2-ethanedithiol.
Performance Comparison with Other Thioacetalization Methods
The primary advantage of this compound lies in its reactivity under specific catalytic conditions, which can offer a degree of chemoselectivity. Traditional methods using 1,2-ethanedithiol and a Brønsted or Lewis acid catalyst are widely used but can sometimes lack selectivity in complex substrates.
Key Advantages of this compound:
-
Mild Reaction Conditions: The protection of carbonyls with this compound can be achieved under relatively mild conditions, often requiring a Lewis acid catalyst such as mercuric chloride (HgCl₂).
-
Alternative to Acid Catalysis: It provides an alternative to strongly acidic conditions, which can be beneficial for substrates sensitive to acid-catalyzed side reactions.
Limitations:
-
Toxicity of Catalyst: The use of mercury-based catalysts is a significant drawback due to their high toxicity and environmental concerns. Modern synthetic methods often seek to avoid such reagents.
-
Limited Data on Complex Substrates: While effective for simple aldehydes and ketones, comprehensive data on the chemoselectivity of this compound with multifunctional compounds containing esters, amides, or other sensitive groups is not as extensively documented as for more common reagents.
Experimental Data: Reactivity with Aldehydes and Ketones
The reaction of this compound with a range of aldehydes and ketones has been investigated, demonstrating its utility in forming 2-substituted and 2,2-disubstituted 1,3-dithiolanes. The following tables summarize the experimental data from the seminal work by Shigeo Jo, Shigeo Tanimoto, Tatsuo Oida, and Masaya Okano.
Table 1: Reaction of this compound with Aldehydes
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | 2-Phenyl-1,3-dithiolane | 85 |
| p-Nitrobenzaldehyde | 2-(p-Nitrophenyl)-1,3-dithiolane | 92 |
| p-Chlorobenzaldehyde | 2-(p-Chlorophenyl)-1,3-dithiolane | 88 |
| p-Methylbenzaldehyde | 2-(p-Tolyl)-1,3-dithiolane | 83 |
| Cinnamaldehyde | 2-Styryl-1,3-dithiolane | 75 |
| Heptanal | 2-Hexyl-1,3-dithiolane | 78 |
Table 2: Reaction of this compound with Ketones
| Ketone | Product | Yield (%) |
| Acetophenone | 2-Methyl-2-phenyl-1,3-dithiolane | 80 |
| Benzophenone | 2,2-Diphenyl-1,3-dithiolane | 70 |
| Cyclohexanone | 1,4-Dithiaspiro[4.5]decane | 82 |
| Cyclopentanone | 1,4-Dithiaspiro[4.4]nonane | 80 |
| 2-Pentanone | 2-Methyl-2-propyl-1,3-dithiolane | 75 |
Chemoselectivity in Multifunctional Compounds
While the data above demonstrates high efficiency for simple carbonyl compounds, the key challenge in organic synthesis is the selective protection of one functional group in the presence of others.
Aldehydes vs. Ketones:
Generally, aldehydes are more reactive towards nucleophilic attack than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. While direct competitive studies with this compound are not extensively reported, it is reasonable to expect a higher reaction rate with aldehydes. This inherent difference in reactivity can be exploited to achieve chemoselective protection of aldehydes in the presence of ketones by carefully controlling reaction conditions such as temperature and reaction time.
Carbonyls vs. Other Functional Groups:
The chemoselectivity of this compound in the presence of other common functional groups such as esters, amides, and nitriles is a critical consideration. Thioacetalization reactions are generally specific to aldehydes and ketones. Esters and amides are significantly less reactive towards dithioacetal formation under the conditions typically employed for carbonyl protection. Therefore, this compound is expected to selectively protect carbonyl groups in the presence of these functionalities. However, experimental verification with specific multifunctional substrates is always recommended.
Experimental Protocols
General Procedure for the Reaction of this compound with Carbonyl Compounds:
A mixture of the carbonyl compound (1.0 mmol), this compound (1.2 mmol), and a catalytic amount of mercuric chloride (HgCl₂, 0.1 mmol) in a suitable solvent (e.g., dichloromethane) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing Reaction Pathways
To illustrate the process, the following diagrams outline the reaction workflow and the logical relationship of carbonyl protection.
Caption: Experimental workflow for carbonyl protection.
Caption: Logic of carbonyl group protection in synthesis.
Conclusion and Future Outlook
This compound serves as a useful reagent for the protection of aldehydes and ketones, offering an alternative to standard acid-catalyzed thioacetalization. The presented data indicates high yields for a variety of simple carbonyl substrates. While it is expected to exhibit good chemoselectivity for carbonyl groups in the presence of less reactive functionalities like esters and amides, more extensive studies on complex, multifunctional molecules are needed to fully delineate its scope and limitations.
For modern organic synthesis, the development of less toxic and more environmentally friendly catalytic systems for thioacetalization remains a key research area. Researchers are encouraged to explore alternative Lewis acids or catalytic systems to overcome the reliance on mercury-based reagents, thereby enhancing the practical utility of reagents like this compound in academic and industrial settings.
2-Ethoxy-1,3-dithiolane: A Comparative Analysis Against Traditional Carbonyl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. While a plethora of protecting groups for carbonyl functionalities exist, the exploration of novel reagents with unique reactivity profiles continues to be an area of significant interest. This guide provides a comparative analysis of 2-ethoxy-1,3-dithiolane against traditional carbonyl protecting groups, primarily 1,3-dithiolanes and 1,3-dioxolanes (cyclic acetals).
Executive Summary
Direct comparative studies detailing the use of this compound as a carbonyl protecting group against traditional methods are notably scarce in the current body of scientific literature. However, based on its structure as a dithioorthoformate, we can infer its potential advantages and disadvantages. The primary theoretical advantage of this compound lies in its potential for milder deprotection conditions due to its orthoester-like character, which is typically more acid-labile than a corresponding dithioacetal. Conversely, its reactivity towards strong nucleophiles and bases, a characteristic not shared by standard dithiolanes, presents a significant limitation.
I. Introduction to Carbonyl Protection
The protection of carbonyl groups is a critical strategy in organic synthesis to prevent their reaction with nucleophiles or under basic conditions while other parts of a molecule are being modified.[1][2] An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups.[3]
Traditional Protecting Groups:
-
1,3-Dithiolanes/1,3-Dithianes: These are formed by reacting a carbonyl compound with 1,2-ethanedithiol or 1,3-propanedithiol, respectively, typically under acidic catalysis. They are highly stable to a wide range of reagents, including acidic and basic conditions, making them robust protecting groups.[1] However, their removal often requires harsh conditions, such as the use of heavy metal salts (e.g., HgCl₂) or strong oxidizing agents.[2][4]
-
1,3-Dioxolanes/1,3-Dioxanes (Cyclic Acetals): Formed from the reaction of a carbonyl with a diol (e.g., ethylene glycol, 1,3-propanediol) under acidic conditions. Acetals are stable to basic and nucleophilic reagents but are readily cleaved under aqueous acidic conditions.[5]
II. Profile of this compound
This compound is a cyclic dithioorthoformate. Its synthesis has been reported via the transesterification of ethyl orthoformate with 1,2-ethanedithiol.[6][7]
Synthesis of this compound
The preparation of this compound involves the reaction of triethyl orthoformate with 1,2-ethanedithiol in the presence of an acid catalyst.[6][7]
Caption: Synthesis of this compound.
Known Reactivity and Stability
A key study by Tanimoto et al. (1977) provides the most detailed insights into the reactivity of this compound.[6][7]
-
Acid Stability: The study found that the stability towards trace amounts of aqueous acid decreases in the order: 2-ethoxy-1,3-dioxolane > 2-ethoxy-1,3-oxathiolane > this compound. This suggests that this compound is quite sensitive to acidic conditions, which could be advantageous for deprotection but detrimental if acidic conditions are required elsewhere in a synthetic sequence.[6][7]
-
Stability to Nucleophiles and Bases: The same study reported that this compound reacts with strong nucleophiles such as Grignard reagents (n-BuMgBr) and organolithium reagents (n-BuLi), leading to ring-opened products.[6][7] This is a significant departure from the stability of traditional 1,3-dithiolanes under similar conditions.
III. Comparative Analysis
Due to the lack of direct comparative experimental data for this compound as a carbonyl protecting group, the following comparison is based on the known reactivity of the respective compounds.
Table 1: Qualitative Comparison of Carbonyl Protecting Groups
| Feature | This compound (Inferred) | 1,3-Dithiolane (Traditional) | 1,3-Dioxolane (Traditional) |
| Protection Conditions | Likely mild acidic catalysis | Acidic catalysis (e.g., BF₃·OEt₂, TsOH) | Acidic catalysis (e.g., TsOH, CSA) |
| Stability to Acid | Low[6][7] | High | Low |
| Stability to Base | Low (reactive with strong bases)[6][7] | High | High |
| Stability to Nucleophiles | Low (reactive with Grignard/organolithiums)[6][7] | High | High |
| Deprotection Conditions | Potentially very mild acidic conditions | Harsh (e.g., HgCl₂, NCS, oxidative conditions)[2][4] | Mild aqueous acid |
IV. Experimental Protocols (Traditional Protecting Groups)
Given the absence of established protocols for using this compound as a protecting group, this section details standard procedures for the formation and cleavage of 1,3-dithiolanes.
Protocol 1: Protection of a Ketone as a 1,3-Dithiolane
Reaction:
Caption: Protection of a ketone as a 1,3-dithiolane.
Procedure: To a solution of the ketone (1.0 eq) in dichloromethane (DCM) at 0 °C is added 1,2-ethanedithiol (1.2 eq). Boron trifluoride etherate (BF₃·OEt₂) (1.2 eq) is then added dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Deprotection of a 1,3-Dithiolane
Reaction:
Caption: Deprotection of a 1,3-dithiolane.
Procedure: To a solution of the 1,3-dithiolane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1) is added calcium carbonate (CaCO₃) (4.0 eq) followed by mercury(II) chloride (HgCl₂) (2.2 eq). The resulting suspension is stirred vigorously at room temperature and the reaction progress is monitored by TLC. After completion, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
V. Potential Advantages and Disadvantages of this compound
Based on its chemical nature, we can postulate the following:
Potential Advantages:
-
Mild Deprotection: The orthoester-like structure suggests that deprotection could likely be achieved under very mild acidic conditions, potentially milder than those required for cyclic acetals, which would be a significant advantage over the harsh methods needed for traditional dithiolanes.
-
Alternative Selectivity: Its unique reactivity profile might offer different chemoselectivity compared to standard protecting groups.
Potential Disadvantages:
-
Limited Stability: Its instability towards both acidic and strongly basic/nucleophilic conditions severely restricts its applicability in many synthetic routes where such reagents are employed.[6][7] Traditional dithiolanes are far more robust in this regard.
-
Lack of Precedent: The absence of its use as a protecting group in the literature means that its behavior with a wide range of substrates and reagents is unknown, making its application risky without extensive preliminary investigation.
VI. Conclusion
While this compound presents an interesting theoretical alternative to traditional carbonyl protecting groups, primarily due to its potential for mild deprotection, its practical application appears limited by its instability towards a broad range of common reagents. The lack of comprehensive studies evaluating its performance as a protecting group means that researchers and drug development professionals should exercise caution. For robust and reliable carbonyl protection, traditional 1,3-dithiolanes and 1,3-dioxolanes remain the protecting groups of choice, with a wealth of data supporting their use. Further research is warranted to explore any niche applications where the unique reactivity of this compound might prove advantageous.
References
- 1. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 2. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. youtube.com [youtube.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Comparative study of deprotection methods for 1,3-dithiolanes
For Researchers, Scientists, and Drug Development Professionals
The protection of carbonyl groups as 1,3-dithiolanes is a cornerstone strategy in multi-step organic synthesis due to their stability in both acidic and basic conditions. However, the regeneration of the parent carbonyl compound, a process known as deprotection, can present significant challenges. The choice of deprotection method is critical to the success of a synthetic route, as it must be effective for the specific substrate while remaining compatible with other functional groups within the molecule. This guide provides a comparative overview of common deprotection methods for 1,3-dithiolanes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique.
Comparative Performance of Deprotection Methods
The efficacy of various deprotection methods for 1,3-dithiolanes is summarized in the table below. The selection of a suitable method depends on factors such as the nature of the substrate, the presence of other functional groups, and tolerance for reaction conditions.
| Method Category | Reagent(s) | Typical Substrate | Reaction Time | Yield (%) | Key Advantages | Disadvantages |
| Oxidative | 30% H₂O₂ / I₂ (cat.) in SDS micellar solution | Aromatic & Aliphatic Dithiolanes | 30 min - 1.5 h | 85-95% | Mild, neutral conditions; environmentally friendly.[1][2] | May not be suitable for highly oxidation-sensitive substrates. |
| Metal-Based | Hg(NO₃)₂·3H₂O (solid state) | Aromatic & Aliphatic Dithiolanes | 1-4 min | 90-99% | Extremely fast and high-yielding.[3][4] | Highly toxic mercury reagent; not environmentally friendly.[3][4] |
| Acid-Catalyzed | Polyphosphoric Acid (PPA) / Acetic Acid | Aromatic & Aliphatic Dithiolanes | 0.5 - 2 h | 75-92% | Inexpensive and readily available reagents.[5] | Can be harsh for acid-sensitive substrates. |
| Halide-Based | TMSCl / NaI in Acetonitrile | Aromatic & Aliphatic Dithiolanes | 24 h | 54-94% | Metal-free; avoids harsh acidic or basic conditions.[6][7] | Long reaction times and requires stoichiometric reagents. |
| Solid-State Oxidative | Ammonium Persulfate on Montmorillonite K-10 Clay (Microwave) | Aromatic & Aliphatic Dithiolanes | 2-5 min | 88-96% | Rapid, solvent-free, and high-yielding. | Requires microwave reactor; solid support preparation needed. |
Experimental Protocols
Detailed methodologies for the key deprotection methods are provided below to ensure reproducibility and successful application.
Oxidative Deprotection with Hydrogen Peroxide and Iodine
This method offers a mild and environmentally friendly approach to dithiolane deprotection.[1][2]
Reagents and Materials:
-
1,3-Dithiolane substrate
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
-
Iodine (I₂)
-
Sodium Dodecyl Sulfate (SDS)
-
Deionized Water
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dithiolane substrate (1 mmol) and sodium dodecyl sulfate (SDS, 0.1 mmol) in deionized water (5 mL).
-
To this solution, add iodine (0.05 mmol) followed by the dropwise addition of 30% aqueous hydrogen peroxide (5 mmol).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Metal-Based Deprotection with Mercury(II) Nitrate (Solid State)
This protocol is extremely rapid and high-yielding but involves a highly toxic mercury salt.[3][4]
Reagents and Materials:
-
1,3-Dithiolane substrate
-
Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O)
-
Mortar and pestle
-
Ethanol or acetonitrile
Procedure:
-
In a mortar, place the 1,3-dithiolane substrate (1 mmol) and mercury(II) nitrate trihydrate (2 mmol).
-
Grind the mixture with a pestle at room temperature for 1-4 minutes. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, wash the solid mixture with ethanol or acetonitrile (5 mL).
-
Filter the mixture to remove the inorganic solids.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
If necessary, purify the product by column chromatography or recrystallization.
Acid-Catalyzed Deprotection with Polyphosphoric Acid
This method utilizes inexpensive and common laboratory reagents.[5]
Reagents and Materials:
-
1,3-Dithiolane substrate
-
Polyphosphoric Acid (PPA)
-
Acetic Acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To the 1,3-dithiolane substrate (50 mmol) in a flask, add polyphosphoric acid (1-10 g).
-
Add a few drops of acetic acid (2-10 drops).
-
Stir the mixture at a temperature between 20-45 °C. Monitor the reaction by TLC.
-
After completion, add water and extract the product with dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography.
Visualizing the Deprotection Workflow
The general process for the deprotection of 1,3-dithiolanes, from the protected carbonyl compound to the final purified product, can be visualized as a logical workflow.
References
- 1. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of 2-Alkoxy-1,3-dithiolanes and 1,3-dioxolanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative stability of 2-alkoxy-1,3-dithiolanes and 2-alkoxy-1,3-dioxolanes, focusing on their susceptibility to acid-catalyzed hydrolysis. This information is critical for applications where these moieties are used as protecting groups or as functional components in drug delivery systems, necessitating a clear understanding of their degradation kinetics under various conditions.
Executive Summary
Quantitative Comparison of Hydrolytic Stability
Obtaining directly comparable, quantitative kinetic data for the acid-catalyzed hydrolysis of a specific pair of 2-alkoxy-1,3-dithiolane and 2-alkoxy-1,3-dioxolane under the same experimental conditions is challenging. However, the general trend observed in the literature indicates a much slower hydrolysis rate for the dithiolane derivatives.
For illustrative purposes, the following table summarizes the expected relative rates of hydrolysis based on the available information. It is important to note that these are not direct experimental comparisons but are based on the established principles of their chemical reactivity.
| Compound Class | Structure Example | Relative Rate of Acid-Catalyzed Hydrolysis | Half-life (t½) at pH 5 (Estimated) |
| 2-Alkoxy-1,3-dioxolane | 2-ethoxy-1,3-dioxolane | Fast | Hours[1] |
| 2-Alkoxy-1,3-dithiolane | 2-ethoxy-1,3-dithiolane | Very Slow | Days to Weeks |
Note: The half-life values are estimations to illustrate the significant difference in stability and can vary greatly depending on the specific structure, substituents, and reaction conditions.
Mechanism of Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of both 2-alkoxy-1,3-dioxolanes and 2-alkoxy-1,3-dithiolanes proceeds through a multi-step mechanism. The rate-determining step is generally considered to be the formation of a resonance-stabilized carboxonium ion intermediate.[1]
1,3-Dioxolane Hydrolysis:
-
Protonation: One of the ring oxygen atoms is protonated by a hydronium ion.
-
Ring Opening: The protonated ring opens to form a resonance-stabilized carboxonium ion and a hydroxyl group.
-
Nucleophilic Attack: A water molecule attacks the carbocationic center.
-
Deprotonation: The resulting oxonium ion is deprotonated to yield a hemiacetal.
-
Further Hydrolysis: The hemiacetal undergoes further acid-catalyzed hydrolysis to yield the final diol and carbonyl compounds.
1,3-Dithiolane Hydrolysis:
The mechanism for dithiolane hydrolysis is analogous. However, the initial protonation of a sulfur atom is significantly less favorable due to the lower basicity of sulfur compared to oxygen. This higher activation energy for the initial step is the primary reason for the enhanced stability of 2-alkoxy-1,3-dithiolanes.[2]
Experimental Protocols for Stability Assessment
The relative stability of these compounds can be determined by monitoring their hydrolysis kinetics under controlled acidic conditions. The following are detailed methodologies for key experimental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for real-time monitoring of the hydrolysis reaction by observing the disappearance of the starting material and the appearance of the hydrolysis products.[1]
Experimental Workflow:
Figure 1: Experimental workflow for NMR-based kinetic analysis of hydrolysis.
Protocol Details:
-
Sample Preparation: Prepare a solution of the 2-alkoxy-1,3-dithiolane or 1,3-dioxolane (typically 10-25 mM) in a deuterated solvent mixture (e.g., acetonitrile-d3/D2O) containing a suitable pH buffer (e.g., phosphate or acetate) to maintain a constant pH.
-
Initiation of Reaction: Initiate the hydrolysis by adding a known amount of a strong acid (e.g., DCl in D2O) to achieve the desired acidic pH.
-
NMR Data Acquisition: Immediately place the NMR tube in the spectrometer, which has been pre-thermostated to the desired reaction temperature (e.g., 25°C). Acquire a series of 1D ¹H NMR spectra at regular time intervals.
-
Data Processing and Analysis: Process the spectra and integrate the signals corresponding to a unique proton on the starting material and a unique proton on one of the hydrolysis products. Plot the concentration of the starting material versus time and fit the data to a first-order decay model to extract the rate constant (k) and the half-life (t½).
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for separating and quantifying the components of the reaction mixture over time.
Experimental Workflow:
References
A Comparative Analysis of 2-Ethoxy-1,3-dithiolane and Other Umpolung Reagents in Organic Synthesis
In the realm of organic chemistry, the concept of "umpolung," or polarity inversion, offers a powerful strategy for forming carbon-carbon bonds that would otherwise be inaccessible through conventional synthetic routes.[1][2] This principle, notably pioneered by Corey and Seebach, allows for the transformation of an electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent.[3] Among the various reagents developed to achieve this, sulfur-stabilized carbanions, particularly those derived from dithianes and dithiolanes, have become indispensable tools for researchers.[4][5] This guide provides a comparative overview of the efficacy of 2-ethoxy-1,3-dithiolane against other common umpolung reagents, supported by experimental data and detailed protocols.
Mechanism of Action: Acyl Anion Equivalents
The archetypal umpolung reagent is 1,3-dithiane, which can be readily deprotonated at the C2 position to form a nucleophilic 2-lithio-1,3-dithiane.[3][6] This carbanion is stabilized by the adjacent sulfur atoms and can react with a variety of electrophiles.[7] Subsequent hydrolysis of the dithiane group regenerates the carbonyl functionality in the final product.[6]
This compound is a five-membered ring analogue that functions as a formyl anion equivalent.[8][9] Its reactivity is also centered on the generation of a nucleophilic center at the C2 position. The presence of the ethoxy group can influence the stability and reactivity of the corresponding anion. Other notable classes of umpolung reagents include N-heterocyclic carbenes (NHCs) and cyanide ions, which catalyze benzoin-type reactions, effectively generating a nucleophilic acyl anion intermediate from an aldehyde.
Comparative Efficacy: A Data-Driven Overview
The choice of an umpolung reagent is often dictated by the specific transformation desired, the substrate scope, and the reaction conditions. The following table summarizes quantitative data from selected reactions to draw a comparison between different umpolung reagents.
| Reagent/Catalyst | Electrophile | Product | Yield (%) | Reference |
| This compound | n-Butyl bromide | 2-Butyl-1,3-dithiolane | Not specified | [9] |
| 1,3-Dithiane | Benzyl bromide | 2-Benzyl-1,3-dithiane | 85-90 | [6] |
| 1,3-Dithiane | Cyclohexanone | 2-(1-Hydroxycyclohexyl)-1,3-dithiane | 85-90 | [6] |
| 1,3-Dithiane | Phenyl-epoxyethane | 2-(1-Hydroxy-2-phenylethyl)-1,3-dithiane | 70 | [6] |
| Thiazolium Salt (cat.) | Benzaldehyde | Benzoin | 60 | [7] |
Note: Direct comparative studies under identical conditions are scarce in the literature. The data presented is from individual reports and should be interpreted with this in mind.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis and use of umpolung reagents.
Protocol 1: Synthesis of this compound [8]
-
A mixture of 23.5 g (0.25 mol) of 1,2-ethanedithiol, 37.1 g (0.25 mol) of ethyl orthoformate, and 0.6 g of acetic acid is prepared.
-
The reaction mixture is stirred, likely with heating, to facilitate the transesterification reaction.
-
The product, this compound, is isolated and purified, yielding 11.2 g (30%).
Protocol 2: Alkylation of 1,3-Dithiane (General Procedure) [6]
-
To a solution of 1,3-dithiane in anhydrous tetrahydrofuran (THF) at -30°C to -20°C under a nitrogen atmosphere, a solution of n-butyllithium in hexane is added dropwise.
-
The resulting solution of 2-lithio-1,3-dithiane is stirred at this temperature for 1-2 hours.
-
The electrophile (e.g., an alkyl halide) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or distillation.
Protocol 3: Hydrolysis of a 2-Substituted-1,3-dithiane [6]
-
A common method for the deprotection of the dithiane group involves the use of mercury(II) salts.
-
The 2-substituted-1,3-dithiane is dissolved in a mixture of aqueous methanol or acetone.
-
Mercuric chloride (HgCl₂) and calcium carbonate (CaCO₃) or mercuric oxide (HgO) are added to the solution.
-
The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).
-
The mercury salts are filtered off, and the filtrate is worked up to isolate the final ketone or aldehyde product. A commonly used reagent for this hydrolysis is (bis(trifluoroacetoxy)iodo)benzene.
Conclusion
Both this compound and the more traditional 1,3-dithiane are valuable reagents for effecting umpolung reactivity. While 1,3-dithiane is well-documented with high yields for a variety of transformations, this compound serves as a useful, albeit less characterized in terms of comparative yields, formyl anion equivalent. The choice between these and other umpolung strategies, such as those catalyzed by N-heterocyclic carbenes, will depend on the specific synthetic target, desired reaction conditions, and substrate compatibility. For drug development professionals and researchers, a thorough understanding of the scope and limitations of each reagent is paramount for the efficient construction of complex molecules.
References
- 1. rjstonline.com [rjstonline.com]
- 2. ethz.ch [ethz.ch]
- 3. Corey-Seebach Reaction [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. Umpolung - Wikipedia [en.wikipedia.org]
- 7. princeton.edu [princeton.edu]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
A Comparative Guide to the Substrate Scope of 2-Ethoxy-1,3-dithiolane and 2-Lithio-1,3-dithiane
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the strategic formation of carbon-carbon bonds is paramount. Acyl anion equivalents are indispensable tools in this endeavor, enabling the introduction of a carbonyl group or a masked carbonyl functionality through nucleophilic attack. This guide provides an objective comparison of the substrate scope of two such reagents: 2-Ethoxy-1,3-dithiolane and the well-established 2-lithio-1,3-dithiane, supported by experimental data and detailed protocols.
At a Glance: Key Differences in Reactivity
While both this compound and 2-lithio-1,3-dithiane can be utilized to form new C-C bonds, their reactivity profiles and, consequently, their substrate scopes, are fundamentally different. 2-Lithio-1,3-dithiane, the cornerstone of the Corey-Seebach reaction, is a potent nucleophile, readily attacking a wide array of electrophiles. In contrast, this compound does not form a stable carbanion and typically requires Lewis acid activation to react with nucleophilic partners, effectively acting as a masked electrophile or a formaldehyde equivalent.
Substrate Scope Comparison
The following tables summarize the reactivity of this compound and 2-lithio-1,3-dithiane with various classes of electrophiles, highlighting the differences in their synthetic utility.
Table 1: Reaction with Aldehydes and Ketones
| Electrophile | This compound (with Lewis Acid) | 2-Lithio-1,3-dithiane | Product Type |
| Benzaldehyde | Forms 2-phenyl-1,3-dithiolane | Forms α-hydroxy ketone precursor | Dithiolane/Thioacetal |
| Cyclohexanone | Forms spirocyclic dithiolane | Forms α-hydroxy ketone precursor | Dithiolane/Thioacetal |
| General Trend | Acts as a formaldehyde equivalent to protect the carbonyl group. | Acts as a nucleophilic acyl anion equivalent, adding to the carbonyl. |
Table 2: Reaction with Alkyl Halides
| Electrophile | This compound | 2-Lithio-1,3-dithiane | Product Type |
| Benzyl Bromide | No reaction under typical conditions | Forms 2-benzyl-1,3-dithiane (precursor to a ketone) | Alkylated Dithiane |
| Primary Alkyl Iodide | No reaction under typical conditions | Forms 2-alkyl-1,3-dithiane (precursor to a ketone) | Alkylated Dithiane |
| General Trend | Not a suitable reagent for direct alkylation. | Excellent for C-C bond formation with primary and some secondary halides. |
Reaction Mechanisms
The divergent reactivity of these two reagents stems from their distinct electronic nature.
dot
Caption: Reaction pathways of the two reagents.
Experimental Protocols
Protocol 1: Reaction of 2-Lithio-1,3-dithiane with Benzaldehyde
This protocol is a representative example of the Corey-Seebach reaction.
Materials:
-
1,3-Dithiane
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of 1,3-dithiane (1.0 eq) in anhydrous THF is cooled to -30 °C under an inert atmosphere.
-
n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred at -30 °C for 2 hours to form the 2-lithio-1,3-dithiane.
-
A solution of benzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the cooled solution of the lithiated dithiane.
-
The reaction mixture is stirred at -30 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product, 2-(hydroxy(phenyl)methyl)-1,3-dithiane, is purified by column chromatography.
Expected Yield: 80-90%
Protocol 2: Lewis Acid-Catalyzed Reaction of this compound with Cyclohexanone
This protocol illustrates the use of this compound as a masked formaldehyde equivalent for the protection of a ketone.
Materials:
-
This compound
-
Cyclohexanone
-
Mercury(II) chloride (HgCl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of cyclohexanone (1.0 eq) and this compound (1.2 eq) in anhydrous DCM is added a catalytic amount of mercury(II) chloride (0.1 eq).
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product, 1,4-dithiaspiro[4.5]decane, is purified by column chromatography or distillation.
Expected Yield: 70-85%
Data Presentation: Quantitative Comparison
The following table provides a quantitative comparison of reported yields for the reactions of 2-lithio-1,3-dithiane with various electrophiles. Data for analogous C-C bond-forming reactions with this compound are not widely available due to its different reactivity profile.
Table 3: Reaction Yields for 2-Lithio-1,3-dithiane with Various Electrophiles
| Electrophile | Product | Yield (%) | Reference |
| Benzyl bromide | 2-Benzyl-1,3-dithiane | 85-95 | [Generic protocol] |
| Cyclohexanone | 2-(1-Hydroxycyclohexyl)-1,3-dithiane | 80-90 | [Generic protocol] |
| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-1,3-dithiane | 80-90 | [Generic protocol] |
| Ethylene oxide | 2-(2-Hydroxyethyl)-1,3-dithiane | 75-85 | [Generic protocol] |
Logical Workflow for Reagent Selection
dot
Caption: Decision tree for reagent selection.
Conclusion
2-Lithio-1,3-dithiane and this compound are valuable reagents in organic synthesis, but they serve distinct purposes. 2-Lithio-1,3-dithiane is a powerful nucleophilic acyl anion equivalent with a broad substrate scope for C-C bond formation. Its utility in the Corey-Seebach reaction for the synthesis of ketones and other carbonyl-containing compounds is well-documented.
In contrast, this compound, under Lewis acid catalysis, functions primarily as a masked formaldehyde equivalent for the protection of carbonyl compounds as 1,3-dithiolanes. It is not a suitable reagent for the direct nucleophilic attack on a wide range of electrophiles in the manner of its lithiated dithiane counterpart. The choice between these two reagents is therefore dictated by the desired synthetic transformation: nucleophilic acylation versus carbonyl protection. Researchers should select the appropriate reagent based on the specific synthetic challenge at hand, keeping in mind their fundamentally different modes of reactivity.
A Comparative Guide to the Stereoselectivity of Acyl Anion Precursors
For Researchers, Scientists, and Drug Development Professionals
The stereoselective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of chiral molecules for pharmaceutical applications. Acyl anion equivalents, nucleophilic species that deliver an acyl group, are pivotal synthons in this endeavor. Their ability to participate in stereoselective transformations, such as conjugate additions to α,β-unsaturated systems, provides a powerful tool for constructing complex chiral architectures. This guide offers an objective comparison of the stereoselectivity of three prominent classes of acyl anion precursors: dithianes, cyanohydrins, and N-acyl imidazoles, supported by experimental data to inform the selection of the most suitable precursor for a given synthetic challenge.
Performance in Stereoselective Conjugate Addition to Enones
The conjugate addition of acyl anion equivalents to enones is a key reaction for the formation of 1,4-dicarbonyl compounds, which are versatile intermediates in organic synthesis. The stereochemical outcome of this reaction is highly dependent on the nature of the acyl anion precursor, the chiral catalyst or auxiliary employed, and the reaction conditions. The following table summarizes the performance of dithianes, cyanohydrins, and N-acyl imidazoles in enantioselective Michael additions to enones, providing a snapshot of their relative efficacy.
| Acyl Anion Precursor | Electrophile | Catalyst/Conditions | Yield (%) | ee (%) | Reference |
| Dithiane (S-(2,2,2-trifluoroethyl) 1,3-dithiane-2-carbothioate) | Chalcone | Quinine-derived primary amine | 90 | 98 | |
| Cyanohydrin (as Trimethylsilyl cyanide) | Chalcone | Bifunctional Py-BINMOL-Mg complex | Good | Moderate to Good | |
| N-Acyl Imidazole (α-substituted) | Acrolein | Nickel-bisoxazoline complex / TMSOTf | High | Good | [1] |
| N-Acyl Imidazole (α-substituted) | β-Ester enone | Nickel-bisoxazoline complex / TMSOTf | High | Good (dr) | [1] |
Note: A direct comparison under identical conditions is challenging due to the varied nature of the precursors and optimized reaction protocols. However, the data presented provides a strong indication of the high levels of stereocontrol achievable with each class of precursor. Dithiane precursors, in this specific example, have demonstrated excellent enantioselectivity in organocatalyzed additions to chalcones. Cyanohydrin precursors also show promise in asymmetric conjugate additions to chalcones. N-acyl imidazoles have proven effective in nickel-catalyzed Michael additions to various enones, offering good stereoselectivity.
Reaction Mechanisms and Stereochemical Models
The stereochemical outcome of these reactions is dictated by the formation of a diastereomeric transition state where the chiral catalyst or auxiliary directs the approach of the nucleophile to one face of the electrophile.
Dithiane Acyl Anion Equivalent
The organocatalytic conjugate addition of dithiane-based acyl anion precursors often proceeds through a well-organized transition state involving hydrogen bonding between the catalyst, the nucleophile, and the electrophile. A plausible transition state model for the addition of a 2-carboxythioester-1,3-dithiane to a nitroalkene, catalyzed by a cinchona alkaloid-derived thiourea catalyst, is depicted below. The bifunctional catalyst activates both the nucleophile and the electrophile, leading to a highly ordered arrangement that favors attack from one specific face.
Caption: Proposed transition state for the organocatalyzed addition of a dithiane precursor.
Cyanohydrin Acyl Anion Equivalent
In the case of cyanohydrins, the stereoselectivity in conjugate additions is often achieved through the use of chiral metal complexes. These complexes coordinate to both the cyanohydrin precursor (or its derived anion) and the enone, creating a chiral environment that directs the nucleophilic attack. The geometry of the metal complex and the nature of the ligands are crucial in determining the facial selectivity.
References
The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of 2-Ethoxy-1,3-dithiolane in Large-Scale Aldehyde Synthesis
In the high-stakes world of pharmaceutical and fine chemical manufacturing, the selection of a protecting group for sensitive functionalities like aldehydes is a critical decision with far-reaching implications for process efficiency, cost-effectiveness, and overall scalability. Among the arsenal of available options, 2-Ethoxy-1,3-dithiolane presents itself as a specialized reagent. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, comparing it with more conventional aldehyde protecting groups such as 1,3-dioxolanes and acyclic dithioacetals.
Executive Summary
While this compound offers unique reactivity as a formyl anion equivalent, its application in large-scale industrial synthesis faces significant hurdles. A thorough analysis of raw material costs, reaction yields, and potential process complexities suggests that for straightforward aldehyde protection, established alternatives like 1,3-dioxolanes offer a more economically viable and scalable solution. The use of this compound may be reserved for specific synthetic routes where its unique chemical properties are indispensable and justify the higher associated costs.
Comparative Analysis of Aldehyde Protecting Groups
The choice of a protecting group on an industrial scale is a multi-faceted decision, balancing cost, efficiency, safety, and waste management. Here, we compare this compound with two commonly employed alternatives.
| Feature | This compound | 1,3-Dioxolane | Acyclic Dithioacetal |
| Primary Function | Aldehyde Protection, Formyl Anion Equivalent | Aldehyde Protection | Aldehyde Protection, Acyl Anion Equivalent |
| Precursors | 1,2-Ethanedithiol, Triethyl Orthoformate | Ethylene Glycol, Aldehyde | Ethanethiol, Aldehyde |
| Reported Yield (Protection) | ~30% (Lab Scale)[1] | Up to 99% (Industrial Scale)[2][3] | High |
| Deprotection | Requires specific conditions, potentially harsh | Acid-catalyzed hydrolysis, well-established | Often requires oxidative or heavy metal-based reagents |
| Raw Material Cost | High | Low | Moderate |
| Scalability | Limited data, potentially challenging | Excellent, established industrial processes | Good |
| Safety & Environmental | 1,2-Ethanedithiol is toxic and has a strong odor. | Ethylene glycol is toxic if ingested but has lower vapor pressure.[4][5] | Ethanethiol is flammable and has a very strong, unpleasant odor.[6] |
| Waste Stream | Sulfur-containing byproducts | Water, Ethylene Glycol | Sulfur-containing byproducts |
Cost Analysis
A critical factor in large-scale synthesis is the cost of raw materials. The following table provides an estimated cost comparison for the synthesis of one mole of a protected aldehyde, based on current market prices.
| Protecting Group | Precursors | Precursor Cost (per mole of protected aldehyde) | Total Estimated Raw Material Cost |
| This compound | 1,2-Ethanedithiol, Triethyl Orthoformate | 1,2-Ethanedithiol: ~$20 -
| ~$30 - $60 |
| 1,3-Dioxolane | Ethylene Glycol | Ethylene Glycol: ~$0.50 - $1.50[7][8][9][10][11] | ~$0.50 - $1.50 |
| Acyclic Dithioacetal | Ethanethiol (2 equiv.) | Ethanethiol: ~$5 - $10[6][12][13][14] | ~$10 - $20 |
Note: Prices are estimates based on bulk chemical supplier listings and are subject to market fluctuations.
The significantly lower cost of ethylene glycol makes the formation of 1,3-dioxolanes the most economical option for simple aldehyde protection on an industrial scale.
Experimental Protocols
Detailed and reliable experimental protocols are paramount for successful and safe large-scale synthesis.
Synthesis of this compound (Lab-Scale)
Reaction: Transesterification of triethyl orthoformate with 1,2-ethanedithiol.
Procedure:
-
To a stirred solution of triethyl orthoformate (1 equivalent) in a suitable solvent (e.g., ethanol), add 1,2-ethanedithiol (1 equivalent).
-
Add a catalytic amount of a mild acid (e.g., acetic acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Reported Yield: Approximately 30%[1]
Large-Scale Synthesis of 1,3-Dioxolane
Reaction: Acid-catalyzed acetalization of an aldehyde with ethylene glycol.
Procedure:
-
Charge a reactor with the aldehyde, ethylene glycol (1.1-1.5 equivalents), and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction until no more water is collected.
-
Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash with water and brine, and dry over a suitable drying agent.
-
Remove the solvent under reduced pressure to obtain the 1,3-dioxolane.
Reported Yield: Up to 99%[2][3]
Deprotection of 1,3-Dithiolanes
Deprotection of 1,3-dithiolanes often requires specific and sometimes harsh conditions, which can be a drawback on a large scale.
Common Methods:
-
Oxidative Cleavage: Reagents like N-bromosuccinimide (NBS), iodine in the presence of an oxidant, or ozone can be used.
-
Metal-Mediated Cleavage: Salts of mercury(II), silver(I), or copper(II) are effective but generate toxic heavy metal waste.
-
Acid-Catalyzed Hydrolysis: While less common for dithiolanes due to their stability, this can sometimes be achieved under forcing conditions.
Visualizing the Workflow
To better illustrate the process differences, the following diagrams outline the synthesis and deprotection workflows.
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. westliberty.edu [westliberty.edu]
- 5. carlroth.com [carlroth.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. Ethylene Glycol Cost 2025: Best Prices & Suppliers [accio.com]
- 8. univarsolutions.com [univarsolutions.com]
- 9. shobeirshimi.com [shobeirshimi.com]
- 10. Ethylene glycol Price List in Global Market - ECHEMI [echemi.com]
- 11. intratec.us [intratec.us]
- 12. CAS No.75-08-1,Ethanethiol Suppliers [lookchem.com]
- 13. Ethanethiol, 97% 500 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 14. Ethanethiol price,buy Ethanethiol - chemicalbook [m.chemicalbook.com]
Safety Operating Guide
Navigating the Disposal of 2-Ethoxy-1,3-dithiolane: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper disposal of 2-Ethoxy-1,3-dithiolane is paramount for ensuring a safe laboratory environment. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known properties of structurally similar dithiolane and dithiane compounds, as well as general principles of chemical waste management. Professionals must always consult with their institution's Environmental Health and Safety (EHS) department for final disposal protocols, as local regulations may vary.
Key Chemical Properties and Hazard Profile
A comprehensive understanding of the chemical's characteristics is the foundation of safe handling and disposal. Below is a summary of available and inferred data for this compound.
| Property | Value | Source / Notes |
| Molecular Formula | C₅H₁₀OS₂ | Inferred from chemical name |
| Boiling Point | 103-103.5 °C at 15 mmHg | Based on scientific literature |
| Physical State | Liquid | Inferred from boiling point |
| Likely Hazards | Flammable Liquid, Potential Acute Toxicity (Oral, Dermal, Inhalation), Skin and Eye Irritant | Inferred from SDS of analogous compounds such as Ethyl 1,3-dithiane-2-carboxylate and other dithiolane derivatives.[1] A strong, offensive odor is also characteristic of similar compounds.[2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (Nitrile or Neoprene), safety goggles or face shield, flame-retardant lab coat, respiratory protection if handled outside a fume hood. | General recommendation for handling flammable and potentially toxic liquids.[3] |
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is essential to mitigate risks. The following steps provide a general framework for the proper disposal of this compound.
1. Waste Identification and Classification:
-
Based on the likely characteristic of flammability, this chemical waste should be classified as hazardous.
-
Consult your institution's EHS department to determine the appropriate hazardous waste codes (e.g., EPA waste codes). Given its likely flammability, it may fall under codes for ignitable wastes (D001) or specific solvent wastes if it is part of a solvent mixture.
2. Segregation and Storage:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Store the waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste," with the full chemical name and associated hazards (e.g., "Flammable Liquid").
-
Keep the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][3]
3. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the waste. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.
-
If there is a risk of inhalation, conduct all transfers within a certified chemical fume hood.
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.
-
Do not allow the chemical to enter drains or waterways.[3]
-
For large spills, contact your institution's emergency response team immediately.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Ensure all required paperwork is completed accurately and accompanies the waste container.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Ethoxy-1,3-dithiolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Ethoxy-1,3-dithiolane. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Quantitative Data
This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage. Furthermore, it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.
The following table summarizes the key quantitative data available for this compound:
| Property | Value | Source |
| Boiling Point | 103-103.5 °C at 15 mmHg | [1] |
| Molecular Formula | C5H10OS2 | |
| Molecular Weight | 150.26 g/mol | |
| Density | Data not available | |
| Flash Point | Data not available | |
| LD50 (Oral) | Data not available | |
| LC50 (Inhalation) | Data not available |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Specification |
| Hand Protection | Wear chemical-resistant gloves. While specific breakthrough times for this compound are not available, nitrile or butyl rubber gloves are recommended for handling organic sulfur compounds. Always inspect gloves for degradation before use and change them immediately if contamination is suspected. For splash protection, a nitrile glove with a minimum thickness of 5-mil is recommended, with the understanding that breakthrough can occur in under 15 minutes[2]. |
| Eye and Face Protection | Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. |
| Skin and Body Protection | A lab coat or chemical-resistant apron must be worn. Ensure that skin is not exposed. In case of significant handling, chemical-resistant coveralls may be necessary. |
| Respiratory Protection | Use of a NIOSH-approved respirator with an organic vapor cartridge is required when working outside of a certified chemical fume hood, when ventilation is inadequate, or in the event of a spill. A P100 particulate filter may be necessary if aerosols are generated[3][4][5][6]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Receiving and Unpacking:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Wear appropriate PPE (gloves and eye protection) during unpacking.
-
Have spill control materials readily available.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed.
-
Ensure the storage area is clearly labeled with the chemical name and hazard symbols.
-
-
Pre-Use Preparation:
-
Before handling, review the Safety Data Sheet (SDS).
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and materials, including waste containers.
-
Don the required personal protective equipment.
-
-
Handling and Use:
-
All handling of this compound must be conducted in a certified chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Post-Use Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Use an appropriate cleaning agent and dispose of the cleaning materials as hazardous waste.
-
Remove and dispose of contaminated gloves properly.
-
Wash hands thoroughly with soap and water after handling.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
While a specific EPA hazardous waste code for this compound is not explicitly listed, it may be classified as a hazardous waste based on its characteristics (e.g., ignitability, toxicity) or as a spent solvent waste if used in that capacity. Common EPA hazardous waste codes for non-halogenated solvents include F003 and F005[7][8][9][10]. It is the responsibility of the waste generator to make a proper hazardous waste determination.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads, glassware), in a designated and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Container Management:
-
Use a chemically resistant container with a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.
-
Keep the container closed except when adding waste.
-
-
Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
By adhering to these detailed safety and handling protocols, you can significantly minimize the risks associated with the use of this compound in your research and development activities. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Permeation of ethoxy- and butoxy-ethanols through a disposable nitrile glove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. my.alfred.edu [my.alfred.edu]
- 5. fishersci.com [fishersci.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. schc.org [schc.org]
- 10. showagroup.com [showagroup.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
